Poacic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H18O6 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(E)-3-[4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H18O6/c1-24-16-10-12(4-7-15(16)20)3-6-14-9-13(5-8-18(21)22)11-17(25-2)19(14)23/h3-11,20,23H,1-2H3,(H,21,22)/b6-3+,8-5+ |
InChI Key |
SLIMCXCSQXYCGL-JENUQAQBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/C2=CC(=C(C=C2)O)OC)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=CC2=CC(=C(C=C2)O)OC)C=CC(=O)O |
Synonyms |
poacic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Poacic Acid for Researchers
This technical guide provides a comprehensive overview of Poacic acid, a plant-derived stilbenoid with significant antifungal properties. It is intended for researchers, scientists, and professionals in the fields of mycology, plant pathology, and drug development. This document details its chemical structure, mechanism of action, biological activity, and key experimental protocols.
Introduction
This compound is a natural hydroxycinnamic acid identified in lignocellulosic hydrolysates of grasses, such as maize bran.[1][2][3] It is a decarboxylated product of 8-5'-diferulic acid.[4] First identified by screening for antifungal activity, this compound has emerged as a novel molecular scaffold for developing antifungal agents.[4][5][6] Its significance lies in its unique mode of action, targeting the fungal cell wall component β-1,3-glucan, which is distinct from many existing antifungal drugs.[1][6][7] This compound has demonstrated efficacy against a range of economically important fungal and oomycete plant pathogens, highlighting its potential in agriculture and medicine.[1][6]
Chemical Structure and Properties
This compound is a stilbenoid, a class of natural compounds characterized by two aromatic rings linked by an ethylene bridge.[4]
-
IUPAC Name: (E)-3-[4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl]prop-2-enoic acid[3]
-
Synonyms: 8,5'-diferulic acid (decarboxylated form), (2E)-3-{4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl}prop-2-enoic acid[2]
-
Molecular Formula: C₁₉H₁₈O₆[3]
-
Molecular Weight: 342.3 g/mol [3]
-
Chebi ID: CHEBI:156511[2]
The structure features a hydroxycinnamic acid core with substitutions that are crucial for its biological activity. Structure-activity relationship studies have indicated that the carboxylic acid and phenol groups are essential for its antifungal effects.[5]
Mechanism of Action
This compound's primary antifungal activity stems from its ability to disrupt the fungal cell wall, a critical structure for maintaining cell integrity and viability.
3.1. Direct Binding to β-1,3-glucan Unlike echinocandin antifungals (e.g., caspofungin) that inhibit the β-1,3-glucan synthase enzyme complex, this compound appears to act by directly binding to the β-1,3-glucan polymer itself.[1][6][7] This interaction inhibits the synthesis and proper assembly of the glucan layer in the fungal cell wall.[1][8] This mode of action has been confirmed through in vivo and in vitro assays showing inhibition of β-1,3-glucan synthesis and localization of this compound to the cell wall.[1][6] The binding affinity of this compound for β-1,3-glucan is approximately 30-fold higher than its affinity for chitin.[9]
3.2. Cellular Responses and Signaling Pathways The disruption of cell wall integrity by this compound triggers several downstream cellular responses:
-
Cell Lysis: The compromised cell wall leads to rapid cell lysis.[1][6]
-
Chitin Production: As a compensatory stress response, fungal cells, particularly S. cerevisiae, increase the production and alter the distribution of chitin, another key cell wall polysaccharide.[4][10] However, this response can also hinder the antifungal activity of this compound over time.[4][10]
-
Signaling Pathway Activation: this compound treatment activates the Cell-Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways in yeast.[9] These pathways are crucial for responding to cell wall stress.
-
Metal Homeostasis: The antifungal activity of this compound can be reduced by the presence of metal ions, suggesting that it also affects metal homeostasis in the fungal cell.[5][10]
3.3. Synergistic Effects this compound exhibits significant synergistic effects when used in combination with other antifungal agents that have different mechanisms of action.[1][6]
-
Caspofungin: Synergy with caspofungin suggests that targeting the cell wall through two different mechanisms (synthase inhibition and direct glucan binding) is highly effective.[6]
-
Fluconazole: Synergy with fluconazole, which targets ergosterol biosynthesis in the cell membrane, indicates that simultaneously weakening the cell wall and the cell membrane is a potent antifungal strategy.[6]
Caption: Chemoenzymatic synthesis workflow for this compound.
5.2. Chemical Genomic Analysis in S. cerevisiae This protocol is used to identify gene deletions that confer sensitivity to this compound, thus revealing its cellular targets and pathways. [1]
-
Determine Optimal Concentration: Perform an eight-point dose-response curve to find the concentration of this compound that inhibits growth by 20-30% compared to a solvent control (DMSO). An optimal concentration was found to be 88 µg/mL. [1]2. Culture Preparation: Grow a pooled collection of ~4,000 S. cerevisiae deletion strains in 200 µL cultures.
-
Treatment: Treat the cultures with 88 µg/mL this compound or a DMSO control in triplicate.
-
Incubation: Incubate the cultures for 48 hours at 30 °C.
-
Analysis: Analyze the relative abundance of each strain (e.g., via barcode sequencing) to identify strains that are significantly depleted (sensitive) or enriched (resistant) in the presence of this compound.
-
GO Term Enrichment: Use the list of sensitive and resistant mutants for Gene Ontology (GO) term analysis to identify enriched biological processes and pathways.
5.3. In Vivo β-1,3-glucan Synthesis Inhibition Assay This assay measures the effect of this compound on the incorporation of glucose into the β-1,3-glucan layer of the cell wall. [1]
-
Cell Culture: Grow yeast cells to the early log phase.
-
Treatment: Treat the cells with this compound at a specified concentration.
-
Radiolabeling: Add ¹⁴C-glucose to the culture medium and incubate to allow for its incorporation into newly synthesized cell wall components.
-
Cell Wall Fractionation: Harvest the cells and perform a biochemical fractionation to isolate the β-1,3-glucan polymer from other cellular components.
-
Quantification: Measure the amount of ¹⁴C incorporated into the isolated β-1,3-glucan fraction using scintillation counting.
-
Comparison: Compare the radioactivity in the glucan fraction of treated cells to that of untreated control cells to determine the percentage of inhibition.
5.4. Flow Cytometry for Chitin Staining This protocol quantifies changes in cell wall chitin content in response to treatment. [4]
-
Cell Preparation: Grow S. cerevisiae to the log phase.
-
Treatment: Add this compound (e.g., final concentration 1 mM) or a DMSO control to the cultures.
-
Time Course Sampling: At various time points (e.g., 10 min, 3, 6, 22 h), collect 200 µL samples.
-
Washing: Pellet the cells, remove the medium, and wash twice with 200 µL of PBS.
-
Staining: Resuspend the cell pellet in 200 µL of PBS and add Calcofluor White (CFW) to a final concentration of 25 µg/mL. Incubate for 5 minutes at 37 °C.
-
Analysis: Transfer samples to a 96-well microplate and analyze using a flow cytometer with a 450/50 nm filter to measure CFW fluorescence, which is proportional to chitin content. Analyze at least 10,000 cells per sample.
Logical Relationships and Synergies
This compound's interaction with other antifungals highlights its potential in combination therapies to overcome drug resistance.
Caption: Synergistic relationships of this compound.
Conclusion
This compound represents a promising, naturally derived antifungal agent with a distinct mechanism of action that involves the direct targeting of β-1,3-glucan. Its efficacy against important plant pathogens and its synergistic activity with established antifungals make it a valuable lead compound for the development of new fungicides and potentially clinical antifungal therapies. Further research into its complex interactions with fungal cell stress responses, including chitin synthesis and metal homeostasis, will be critical for optimizing its application and overcoming potential resistance mechanisms. The detailed protocols and data presented in this guide serve as a foundational resource for scientists working to harness the potential of this novel bioactive compound.
References
- 1. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | SGD [yeastgenome.org]
- 3. Decarboxylated 8,5'-diferulic acid | C19H18O6 | CID 10337420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A Plant-Derived Antifungal Agent, this compound, Inhibits Germination and Tube Growth of Lily Pollen - ProQuest [proquest.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a β-1,3-glucan-binding antifungal agent, inhibits cell-wall remodeling and activates transcriptional responses regulated by the cell-wall integrity and high-osmolarity glycerol pathways in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Discovery and Natural Origins of Poacic Acid: A Technical Guide
Abstract
Poacic acid, a naturally derived stilbenoid, has emerged as a potent antifungal agent with a novel mechanism of action. This technical guide provides an in-depth overview of the discovery, natural sources, and key experimental methodologies used to characterize this promising compound. Quantitative data are presented in structured tables for clarity, and detailed protocols for pivotal experiments are outlined. Furthermore, logical and signaling pathways are visualized using Graphviz to facilitate a deeper understanding of the experimental workflow and the compound's impact on fungal cells. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and antifungal drug discovery.
Discovery of this compound
This compound was identified through a systematic screening of compounds found in the lignocellulosic hydrolysates of grasses from the Poaceae family.[1][2] This untapped reservoir of chemical diversity was explored for novel antifungal agents to combat the rise of fungicide resistance.[1] The initial screening utilized the model organism Saccharomyces cerevisiae to test the bioactivity of nine different diferulates, which are known fermentation inhibitors generated during the processing of biomass for biofuels.[1][3] Among the tested compounds, this compound, chemically identified as the 8–5-DC diferulate, exhibited the most significant antifungal activity.[1][3]
Natural Sources and Isolation
The primary natural source of this compound is the lignocellulosic biomass of grasses (family Poaceae), such as corn stover.[2][4] It is not present in its final form in the plant but is derived from the hydrolysis of a major diferulate during the breakdown of plant cell wall polysaccharides into sugar monomers for biofuel production.[1][2]
While a detailed, publicly available protocol for the initial isolation of this compound from lignocellulosic hydrolysates for its discovery is not extensively described in the primary literature, the general steps would involve:
-
Hydrolysis of Biomass: Treatment of grass biomass (e.g., corn stover) to break down complex polysaccharides into simpler sugars and other chemical constituents.
-
Fractionation: Separation of the resulting hydrolysate into different chemical fractions.
-
Bioassay-Guided Purification: Each fraction is tested for antifungal activity, and the most active fractions are further purified using chromatographic techniques to isolate the pure bioactive compound.
A scalable, three-step synthetic procedure starting from ferulic acid has also been developed to produce this compound for further research and field testing.
Quantitative Data on Antifungal Activity
The antifungal properties of this compound have been quantified against various fungal species and in biochemical assays. The following tables summarize the key findings.
| Parameter | Organism/Enzyme | Value | Reference |
| IC₅₀ | Saccharomyces cerevisiae | 111 µg/mL | [1][3] |
| IC₅₀ | In vitro β-1,3-glucan synthase | 31 µg/mL | [5] |
| Combination | Organism | Concentrations | Effect | Reference |
| This compound + Caspofungin | Saccharomyces cerevisiae | 125 µg/mL + 12.5 ng/mL | Synergistic | [1] |
| This compound + Fluconazole | Saccharomyces cerevisiae | 125 µg/mL + 3.8 µg/mL | Synergistic | [1] |
| Organism | Assay | Concentration | Effect | Reference |
| Sclerotinia sclerotiorum | Liquid culture | Dose-dependent | Significant inhibition of mycelial weight | [1] |
| Sclerotinia sclerotiorum | In planta (soybean leaves) | 500 µg/mL | Reduced lesion development | [1] |
| Alternaria solani | Not specified | Not specified | Growth inhibition | [6] |
| Phytophthora sojae | Plate assay | Dose-dependent | Significant inhibition of colony growth | [1] |
Experimental Protocols
Chemical Genomics Screen for Target Identification
This protocol outlines the methodology used to identify the cellular pathways affected by this compound using a yeast deletion collection.
-
Yeast Deletion Collection: A collection of approximately 4,000 haploid Saccharomyces cerevisiae deletion mutants was utilized.[5]
-
Optimal Concentration Determination: An eight-point dose-response curve was generated to determine the optimal inhibitory concentration of this compound that resulted in 70-80% growth relative to a solvent control in yeast extract-peptone-galactose medium after 24 hours. This concentration was determined to be 88 µg/mL.[5]
-
Screening: 200 µL cultures of the pooled deletion collection were grown in triplicate with either 88 µg/mL of this compound or a DMSO control for 48 hours at 30°C.[5]
-
Analysis: The relative abundance of each mutant strain in the this compound-treated and control pools was determined to identify genes whose deletion confers increased sensitivity or resistance to the compound. The results pointed to the PKC cell wall integrity pathway as the most sensitive.[1]
Morphological Profiling
This method involves the quantitative analysis of cell morphology to predict a compound's mode of action by comparing the morphological changes it induces to those of known gene deletion mutants.
-
Cell Culture and Treatment: Wild-type Saccharomyces cerevisiae cells are cultured to mid-log phase and treated with this compound at a concentration that induces a clear morphological change.
-
Imaging: Cells are imaged using high-resolution microscopy to capture a wide range of morphological parameters.
-
Image Analysis: Automated image analysis software is used to extract quantitative data on various morphological features (e.g., cell size, bud shape, neck width).
-
Comparative Analysis: The morphological profile of this compound-treated cells is compared to a database of morphological profiles of yeast gene deletion mutants. A high correlation between the profile of this compound-treated cells and a particular mutant, such as fks1Δ (a subunit of β-1,3-glucan synthase), suggests a similar functional disruption.[6][7]
In Vitro β-1,3-Glucan Synthase Activity Assay
This assay directly measures the inhibitory effect of this compound on the activity of the β-1,3-glucan synthase enzyme. The following is a generalized protocol based on established methods.
-
Enzyme Preparation: Microsomal fractions containing β-1,3-glucan synthase are prepared from Saccharomyces cerevisiae.
-
Reaction Mixture: The assay is typically performed in a microtiter plate format. Each well contains a reaction buffer with the enzyme preparation, the substrate UDP-glucose, and varying concentrations of this compound or a control.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for the synthesis of β-1,3-glucan.
-
Quantification of Glucan Product: The amount of synthesized glucan is quantified. This can be achieved using a non-radioactive method where the glucan product is complexed with a fluorescent dye like aniline blue, and the fluorescence is measured.[2] Alternatively, a radioactive substrate (UDP-[¹⁴C]glucose) can be used, and the incorporation of radioactivity into the insoluble glucan product is measured.
-
Data Analysis: The enzyme activity at each this compound concentration is calculated relative to the control to determine the IC₅₀ value.
Visualizations
Experimental Workflow for this compound Discovery and Characterization
This compound's Impact on the Fungal Cell Wall and the PKC Signaling Pathway
References
- 1. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput platform for yeast morphological profiling predicts the targets of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Poacic Acid: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poacic acid is a plant-derived stilbenoid compound that has garnered significant interest for its potent antifungal activity.[1][2][3] First identified in lignocellulosic hydrolysates of grasses, this natural product presents a novel molecular scaffold for the development of new antifungal agents.[3][4] Its primary mechanism of action involves the disruption of the fungal cell wall, a critical structure for fungal viability and a well-established target for antifungal drugs.[2][3][4] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its mechanism of action and the cellular pathways it modulates.
Physicochemical Properties of this compound
This compound, a decarboxylated product of 8-5'-diferulic acid, is a hydroxycinnamic acid derivative.[5][6] While extensive biological data is available, a complete profile of its physical properties such as melting and boiling points has not been extensively reported in the available scientific literature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2E)-3-{4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl}prop-2-enoic acid | [6] |
| Molecular Formula | C₁₉H₁₈O₆ | [1] |
| Molecular Weight | 342.34 g/mol | [1] |
| Canonical SMILES | COC1=CC(=CC(=C1O)C=CC2=CC(=C(C=C2)O)OC)C=CC(=O)O | [1] |
| CAS Number | 160097-32-5 | [2] |
| Solubility | Soluble in DMSO (100 mg/mL); can be further diluted in water. | [7] |
| Appearance | Crystalline solid (after purification) | [8] |
Biological Activity and Mechanism of Action
This compound exhibits significant antifungal activity against a range of fungi, including the model organism Saccharomyces cerevisiae and pathogenic species.[2][4] Its primary cellular target is the fungal cell wall, where it disrupts the synthesis of β-1,3-glucan, a crucial structural polysaccharide.[2][4]
Table 2: Antifungal Activity of this compound
| Organism | Activity Metric | Value | Source |
| Saccharomyces cerevisiae | IC₅₀ | 111 µg/mL (324 µM) | [9][10] |
| Saccharomyces cerevisiae | Significant growth inhibition | ≥ 256 µg/mL (48h) | [2] |
| Plasma membrane-compromised Candida albicans mutants | Fungicidal effect | - | [2] |
The mechanism of action of this compound is distinct from that of echinocandin antifungals, which directly inhibit the β-1,3-glucan synthase enzyme complex. Instead, this compound appears to directly bind to the β-1,3-glucan polymer itself, thereby disrupting the assembly and integrity of the cell wall.[4] This disruption of the cell wall leads to cell lysis and fungal death.
Experimental Protocols
Synthesis of this compound
A scaled-up, three-step synthesis of this compound from commercially available ferulic acid has been described.[8]
Workflow for this compound Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Plant-Derived Antifungal Agent, this compound, Inhibits Germination and Tube Growth of Lily Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylated 8,5'-diferulic acid | C19H18O6 | CID 10337420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | SGD [yeastgenome.org]
- 7. medicallabnotes.com [medicallabnotes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Hydroxycinnamic Acids and the Antifungal Stilbenoid, Poacic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of hydroxycinnamic acids and the distinct antifungal agent, Poacic acid. While both are plant-derived phenolic compounds, their structural differences lead to disparate mechanisms of action and biological activities. This document elucidates their respective antifungal properties, mechanisms of action, and experimental methodologies for their study. Quantitative data on their bioactivity is summarized in comparative tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide serves as a critical resource for researchers and professionals in drug development and mycology, highlighting the therapeutic potential of these natural compounds.
Introduction
Hydroxycinnamic acids (HCAs) are a class of phenolic compounds characterized by a C6-C3 phenylpropanoid skeleton. Widely distributed in the plant kingdom, they are integral components of the human diet, found in fruits, vegetables, and grains. HCAs, such as ferulic acid and p-coumaric acid, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Their primary antifungal mechanism is largely attributed to the disruption of fungal cell membranes.
In contrast, this compound, a plant-derived stilbenoid, presents a distinct structural scaffold and a more targeted antifungal mechanism. Unlike HCAs, this compound's primary mode of action is the inhibition of β-1,3-glucan synthesis, a critical component of the fungal cell wall. This specific targeting results in the activation of the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways in yeast. This guide will delve into the specifics of both HCAs and this compound, providing a comparative analysis of their antifungal potential.
Antifungal Activity: A Quantitative Comparison
The antifungal efficacy of this compound and various hydroxycinnamic acids has been evaluated against a range of fungal species. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC). It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay Type | Value | Reference |
| Saccharomyces cerevisiae | Broth microdilution | IC50: 111 µg/mL (324 µM) | [1][2] |
| In vitro β-1,3-glucan synthase | Enzyme inhibition assay | IC50: 31 µg/mL | [1] |
| In vitro β-1,3-glucan synthase (S. cerevisiae) | Enzyme inhibition assay | IC50: 206 µg/mL | [3] |
| In vitro β-1,3-glucan synthase (C. albicans) | Enzyme inhibition assay | IC50: 194 µg/mL | [3] |
| Candida albicans (plasma membrane-compromised mutants) | Broth microdilution | Fungicidal effect | [4][5] |
| Sclerotinia sclerotiorum | Mycelial growth inhibition | Significant inhibition at 125-500 µg/mL | [1][2] |
| Alternaria solani | Growth inhibition | Effective | [1][2] |
Table 2: Antifungal Activity of Hydroxycinnamic Acids and Their Derivatives
| Compound | Fungal Species | Assay Type | Value | Reference |
| Ferulic acid | Fusarium oxysporum | Mycelial growth inhibition | IC50: 4.5 mM | |
| Ethyl ferulate | Fusarium oxysporum | Mycelial growth inhibition | IC50: 1.5 mM | |
| p-Coumaric acid | Fusarium oxysporum | Mycelial growth inhibition | IC50: 2.7 mM | |
| Methyl p-coumarate | Fusarium oxysporum | Mycelial growth inhibition | IC50: 1.16 mM | |
| Ferulic acid | Candida albicans | Broth microdilution | MIC: 16- >64 µg/mL | |
| p-Coumaric acid | Candida albicans | Broth microdilution | MIC: 32- >64 µg/mL | |
| Caffeic acid | Candida albicans | Broth microdilution | MIC: 32- >64 µg/mL | |
| 4-acetatecoumarin | Aspergillus fumigatus | Broth microdilution | MIC: 16 µg/mL | |
| 4-acetatecoumarin | Aspergillus flavus | Broth microdilution | MIC: 16 µg/mL |
Mechanisms of Action
This compound: Targeting the Fungal Cell Wall
This compound's primary antifungal activity stems from its ability to disrupt the synthesis of β-1,3-glucan, a crucial polysaccharide for maintaining the structural integrity of the fungal cell wall.[1][2] This inhibition is believed to occur through direct binding to the β-1,3-glucan polymer itself.[1][2] The disruption of the cell wall triggers a compensatory response in the fungus, leading to the activation of two key signaling pathways: the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway.
The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress. This compound-induced inhibition of β-1,3-glucan synthesis is sensed by transmembrane proteins, which in turn activate a MAP kinase cascade, ultimately leading to the phosphorylation of Slt2. Activated Slt2 then modulates the expression of genes involved in cell wall remodeling and repair.
Figure 1: this compound-induced CWI pathway activation.
Cell wall damage can also lead to osmotic instability, triggering the HOG pathway. This pathway helps the cell adapt to changes in external osmolarity. In response to this compound, the HOG pathway is activated, leading to the phosphorylation of the MAPK Hog1. This activation is a crucial part of the fungal stress response to cell wall disruption.
Figure 2: this compound-induced HOG pathway activation.
Hydroxycinnamic Acids: Cell Membrane Disruption
The antifungal mechanism of hydroxycinnamic acids is less specific than that of this compound. It is primarily associated with the disruption of the fungal cell membrane's integrity. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the phenylpropanoid structure allows these molecules to intercalate into the lipid bilayer, altering its fluidity and function.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and hydroxycinnamic acids.
Synthesis of this compound
This compound can be synthesized from ferulic acid. The following is a summarized protocol:
-
Esterification of Ferulic Acid: Dissolve ferulic acid in absolute ethanol. Slowly add acetyl chloride and stir for 48 hours. Remove volatiles under vacuum to obtain ethyl ferulate. Purify by column chromatography.
-
Dimerization: Dissolve the purified ethyl ferulate in a mixture of acetone and deionized water. This process leads to the formation of this compound.
References
- 1. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
Poacic Acid: A Technical Guide on its Inhibitory Effects on Oomycete Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poacic acid, a naturally occurring phenolic acid derived from lignocellulosic hydrolysates of grasses, has emerged as a promising antifungal agent with a broad spectrum of activity.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on oomycete pathogens, a class of destructive plant pathogens responsible for significant economic losses in agriculture. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data on its efficacy, details experimental protocols for its evaluation, and visualizes its proposed impact on cellular signaling pathways.
Introduction
Oomycetes, also known as water molds, are a group of filamentous protists that share morphological similarities with fungi but are phylogenetically distinct. Their cell walls are primarily composed of β-1,3-glucans and cellulose, unlike the chitin-rich cell walls of true fungi. This unique composition makes them insensitive to many conventional fungicides that target chitin synthesis. This compound's ability to inhibit β-1,3-glucan synthesis presents a valuable alternative for the control of oomycete pathogens.[3][4] This guide focuses on the effects of this compound on economically important oomycetes, particularly Phytophthora sojae, the causal agent of soybean root and stem rot.[1]
Mechanism of Action
The primary mode of action of this compound is the inhibition of β-1,3-glucan synthesis, a critical component of the oomycete cell wall.[3][4] Unlike echinocandin antifungals, which inhibit the β-1,3-glucan synthase enzyme complex, this compound appears to directly bind to β-1,3-glucan itself.[3] This interaction disrupts the proper assembly and integrity of the cell wall, leading to cell lysis and growth inhibition.[3][5]
Quantitative Data on the Efficacy of this compound
While extensive quantitative data for this compound's effect specifically on a wide range of oomycetes is still an area of active research, the foundational study by Piotrowski et al. (2015) demonstrated a significant, dose-dependent inhibition of Phytophthora sojae colony growth.[1][6] The following tables summarize the available quantitative data for this compound, primarily from studies using the model organism Saccharomyces cerevisiae and in vitro enzyme assays, which provide a strong indication of its potential efficacy against oomycetes due to the conserved nature of the target.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Organism/Enzyme | Assay Type | Endpoint | Value | Reference |
| Saccharomyces cerevisiae | Broth microdilution | IC50 (Inhibitory Concentration 50%) | 111 µg/mL (324 µM) | [2] |
| β-1,3-glucan synthase | In vitro enzyme activity | IC50 | 31 µg/mL | [3] |
Table 2: In Planta Efficacy of this compound against Fungal Pathogens (as a proxy for potential oomycete efficacy)
| Pathogen | Host Plant | Treatment | Observation | Reference |
| Sclerotinia sclerotiorum | Soybean (detached leaves) | 500 µg/mL this compound | Markedly reduced lesion development | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the effect of this compound on oomycete pathogens, based on the foundational research in this area.
Oomycete Culture and Growth Inhibition Assay
This protocol is designed to assess the direct inhibitory effect of this compound on the mycelial growth of oomycete pathogens.
-
Pathogen: Phytophthora sojae (or other target oomycete).
-
Culture Medium: V8 juice agar or other suitable medium for the specific oomycete.
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the culture medium.
-
Procedure:
-
This compound is incorporated into the molten culture medium at various concentrations (e.g., 10, 50, 100, 250 µg/mL). A solvent control (medium with DMSO) and a negative control (medium only) are also prepared.
-
The medium is poured into Petri dishes.
-
A mycelial plug from an actively growing oomycete culture is placed in the center of each plate.
-
Plates are incubated in the dark at an appropriate temperature (e.g., 25°C) for several days.
-
Colony diameter is measured daily to assess the rate of mycelial growth.
-
The percentage of growth inhibition is calculated relative to the solvent control.
-
In Planta Pathogen Challenge Assay
This protocol evaluates the protective effect of this compound against oomycete infection on a host plant.
-
Pathogen: Phytophthora sojae (or other target oomycete).
-
Host Plant: Soybean seedlings (or other susceptible host).
-
This compound Application: this compound is dissolved in water with a surfactant to create a sprayable solution (e.g., 500 µg/mL).
-
Procedure:
-
Soybean seedlings are sprayed with the this compound solution until runoff. Control plants are sprayed with a water/surfactant solution.
-
After the leaves have dried, they are inoculated with the oomycete pathogen. This can be done by placing a mycelial plug on the leaf surface or by using a zoospore suspension.
-
The inoculated plants are maintained in a high-humidity environment to promote infection.
-
Disease development (e.g., lesion size, disease severity score) is monitored and quantified over several days.
-
Visualization of a Putative Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Putative mechanism of this compound action on the oomycete cell wall.
References
- 1. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yeast species-specific, differential inhibition of β-1,3-glucan synthesis by this compound and caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piotrowski JS, et al. (2015) | SGD [yeastgenome.org]
- 5. Plant-derived antifungal agent this compound targets β-1,3-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Poacic Acid from Maize Bran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poacic acid, a naturally occurring stilbenoid found in maize bran, has garnered significant interest within the scientific community due to its potent antifungal properties.[1][2][3][4] This compound exerts its effect by targeting and disrupting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[1][4][5][6] This mode of action leads to rapid cell lysis and makes this compound a promising candidate for the development of novel antifungal therapeutics.[3][7] Furthermore, this compound has been shown to activate the cell wall integrity (CWI) and high-osmolarity glycerol (HOG) signaling pathways in yeast.[2][5][6]
This document provides a detailed protocol for the extraction and purification of this compound from maize bran, adapted from established methods for the extraction of related phenolic compounds, such as ferulic acid. While this compound is a decarboxylated derivative of 8-5-diferulic acid, the principles of alkaline hydrolysis to release ester-bound phenolic acids from the plant cell wall matrix are applicable.[2]
Experimental Protocols
Extraction of Crude this compound from Maize Bran
This protocol is based on the alkaline hydrolysis method, which is effective for releasing phenolic acids from plant cell walls.[8][9]
Materials:
-
Maize bran
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Filter paper
Equipment:
-
Grinder or mill
-
Stirring hot plate
-
Beakers and flasks
-
Centrifuge and centrifuge tubes
-
pH meter
-
Rotary evaporator
Procedure:
-
Preparation of Maize Bran: Grind the maize bran to a fine powder to increase the surface area for efficient extraction.
-
Alkaline Hydrolysis:
-
Suspend the ground maize bran in a 0.5 M NaOH solution (a 1:20 solid-to-liquid ratio is recommended, e.g., 25 g of bran in 500 mL of NaOH solution).
-
Heat the mixture to 60°C while stirring continuously for 4 hours.[8] This step facilitates the saponification of ester bonds linking this compound to polysaccharides.
-
-
Filtration and Acidification:
-
After hydrolysis, cool the mixture to room temperature and filter it through several layers of filter paper to remove solid residues.
-
Adjust the pH of the filtrate to 2.0 using HCl. This will precipitate the phenolic acids, including this compound.
-
-
Centrifugation and Collection:
-
Centrifuge the acidified solution at 11,000 x g for 20 minutes to pellet the crude extract.[9]
-
Discard the supernatant and collect the pellet containing the crude this compound.
-
-
Initial Purification:
-
Wash the pellet with distilled water to remove excess salt.
-
Dissolve the pellet in a small volume of 95% ethanol and centrifuge again to remove any insoluble impurities.
-
Collect the ethanol supernatant and concentrate it using a rotary evaporator to obtain the crude this compound extract.
-
Purification of this compound by Chromatography
Further purification is necessary to isolate this compound from other co-extracted compounds. Adsorption chromatography followed by preparative HPLC is a common strategy for purifying phenolic acids.[10]
Materials:
-
Crude this compound extract
-
Amberlite XAD-16 resin (or equivalent)
-
Methanol
-
Acetonitrile
-
Formic acid
-
HPLC grade water
Equipment:
-
Chromatography column
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Fraction collector
-
UV detector
Procedure:
-
Adsorption Chromatography:
-
Pack a chromatography column with Amberlite XAD-16 resin.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Wash the column with distilled water to remove sugars and other polar impurities.
-
Elute the phenolic compounds, including this compound, with methanol.
-
-
Preparative HPLC:
-
Concentrate the methanol eluate and dissolve it in the HPLC mobile phase.
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Use a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase to separate the different phenolic compounds.
-
Monitor the elution at a suitable UV wavelength (e.g., 320 nm) and collect the fractions corresponding to the this compound peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Data Presentation
| Parameter | Value | Source |
| Starting Material | Maize Bran | [8][10] |
| Extraction Method | Alkaline Hydrolysis | [8][10] |
| Ferulic Acid Yield (Optimized) | 3.89 ± 0.07 mg/g of maize bran | [8] |
| NaOH Concentration | 0.5 M | [8] |
| Hydrolysis Temperature | 60°C | [8] |
| Purification Recovery (Ferulic Acid) | ||
| - Amberlite XAD-16 | 57.97% | [10] |
| - Preparative HPTLC | - | [10] |
| Final Purity (Ferulic Acid) | 95.35% | [10] |
Note: The yield of this compound is expected to be lower than that of ferulic acid due to its nature as a diferulic acid derivative.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways Affected by this compound
Caption: this compound's Impact on Fungal Signaling Pathways.
References
- 1. pnas.org [pnas.org]
- 2. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a β-1,3-glucan-binding antifungal agent, inhibits cell-wall remodeling and activates transcriptional responses regulated by the cell-wall integrity and high-osmolarity glycerol pathways in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | SGD [yeastgenome.org]
- 8. tandfonline.com [tandfonline.com]
- 9. itjfs.com [itjfs.com]
- 10. Preparation of ferulic acid from agricultural wastes: its improved extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Poacic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analytical determination and a framework for the quantification of Poacic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies are based on published research and are intended to serve as a starting point for developing and validating a quantitative assay for this compound in various sample matrices.
Introduction
This compound is a plant-derived stilbenoid with demonstrated antifungal properties.[1] It has been identified as an inhibitor of β-1,3-glucan synthesis in fungal cell walls, making it a compound of interest for antifungal drug development.[2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note outlines the HPLC conditions suitable for the analysis of this compound.
Principle
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, a stilbenoid, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound is separated from other components in the sample based on its hydrophobic interactions with the stationary phase. The separated compound is then detected by a UV-Vis or Diode Array Detector (DAD), and the signal is proportional to the concentration of the analyte.
Experimental Protocols
Sample Preparation
The following is a general guideline for the extraction and preparation of this compound from a solid matrix, based on procedures used for its initial isolation. The specific steps may need to be optimized depending on the sample matrix.
-
Extraction:
-
For plant material or other solid samples, start with extraction in an appropriate organic solvent. A mixture of ethyl acetate/ethanol/acetic acid (90:10:1 v/v/v) in petroleum ether has been used for the purification of this compound.[4]
-
The extraction process can be facilitated by methods such as sonication or overnight stirring.
-
-
Purification (Optional but Recommended):
-
Final Sample Preparation for HPLC Analysis:
-
Dissolve the extracted and/or purified this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Instrumentation and Conditions
The following table summarizes the HPLC conditions that have been successfully used for the analytical determination of this compound.[4] These conditions can serve as a starting point for method development and optimization.
| Parameter | Condition |
| Instrument | VWR Hitachi instrument or equivalent HPLC system |
| Detector | Diode Array Detector (DAD) |
| Column | Alltech Apollo C18 reversed-phase column (5 μm, 4.6 mm × 250 mm) or equivalent |
| Mobile Phase | Solvent A: 0.1% Trifluoroacetic Acid (TFA) in WaterSolvent B: Acetonitrile |
| Gradient | A gradient elution is typically used for the separation of this compound and its derivatives. A starting point could be a linear gradient from a lower to a higher percentage of Solvent B over a defined period. The exact gradient program should be optimized for the specific application to achieve the best resolution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10-20 µL |
| Detection Wavelength | To be determined by analyzing the UV spectrum of a this compound standard. Phenolic compounds like stilbenoids typically have strong absorbance in the UV range (e.g., around 320 nm). |
Method Validation for Quantification
For the use of this HPLC method for quantitative purposes, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed. (Note: The values in the table below are for illustrative purposes only and must be experimentally determined for this compound.)
| Validation Parameter | Description | Example Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity index > 0.999 |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80% to 120% of the target concentration |
| Accuracy | The closeness of the test results obtained by the method to the true value. Usually determined by spike/recovery experiments. | 98.0% to 102.0% recovery |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 5% for varied parameters |
Visualizations
The following diagrams illustrate the general workflow for this compound analysis and the logical steps within the HPLC method.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant-derived antifungal agent this compound targets β-1,3-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Poacic Acid as a Molecular Probe for Fungal Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Poacic acid, a plant-derived stilbenoid, as a molecular probe to investigate fungal cell wall synthesis and integrity. This compound offers a unique mechanism of action, directly targeting and binding to β-1,3-glucan, a critical component of the fungal cell wall.[1][2][3] This makes it a valuable tool for studying cell wall dynamics, identifying new antifungal drug targets, and exploring synergistic interactions with existing antifungal agents.
Introduction to this compound
This compound is a natural antifungal compound discovered in lignocellulosic hydrolysates of grasses.[1] Its primary mode of action is the inhibition of β-1,3-glucan synthesis, not by inhibiting the synthase enzyme directly like echinocandins, but by binding to the β-1,3-glucan polymer itself.[1][3][4] This interaction disrupts cell wall remodeling and triggers compensatory responses, such as increased chitin production.[2][5][6] The compound has demonstrated activity against a range of fungal pathogens, including Sclerotinia sclerotiorum, Alternaria solani, and the oomycete Phytophthora sojae.[1][3]
Key Applications
-
Investigating Fungal Cell Wall Integrity: this compound induces significant morphological changes, including increased bud neck size and heterogeneous morphologies, which are indicative of cell wall stress.[1]
-
Elucidating Cell Wall Synthesis Pathways: Its unique mechanism allows for the study of cellular responses to direct β-1,3-glucan disruption, including the activation of the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways.[2][7]
-
Screening for Synergistic Antifungal Compounds: this compound exhibits synergistic effects with other antifungal drugs like caspofungin and fluconazole, making it a useful tool for identifying combination therapies.[1][3]
-
Probing for Novel Drug Targets: By analyzing the genetic and molecular responses of fungi to this compound, researchers can identify new potential targets for antifungal drug development.
Data Presentation
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay Type | Endpoint | This compound Concentration | Result | Reference |
| Saccharomyces cerevisiae | Broth microdilution | IC50 | 111 µg/mL | Growth inhibition | [4] |
| Sclerotinia sclerotiorum | Plate-based growth | - | Dose-dependent | Significant inhibition of colony growth | [1][8] |
| Sclerotinia sclerotiorum | Liquid culture | - | Dose-dependent | Significant inhibition of mycelial weight | [1][8] |
| Alternaria solani | Not specified | - | Not specified | Effective inhibition | [1] |
| Phytophthora sojae | Plate-based growth | - | Not specified | Significant inhibition of colony growth | [1][8] |
| Candida albicans (membrane-compromised mutants) | Broth microdilution | - | Not specified | Fungicidal effect | [5][9] |
Table 2: In Vitro Inhibition of β-1,3-Glucan Synthase
| Compound | IC50 | Note | Reference |
| This compound | 31 µg/mL | Directly binds β-1,3-glucan | [3][4] |
Table 3: Synergistic Interactions with Other Antifungals
| Combination | Fungal Species | Observation | Reference |
| This compound (125 µg/mL) + Caspofungin (12.5 ng/mL) | Saccharomyces cerevisiae | Significant synergistic effect | [1] |
| This compound (125 µg/mL) + Fluconazole (3.8 µg/mL) | Saccharomyces cerevisiae | Synergistic effect | [1] |
Experimental Protocols
Protocol 1: Fungal Growth Inhibition Assay
This protocol details a standard method for assessing the antifungal activity of this compound.
Materials:
-
Fungal strain of interest (e.g., Saccharomyces cerevisiae)
-
Appropriate liquid growth medium (e.g., YPD for S. cerevisiae)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Solvent control (e.g., DMSO)
-
Sterile 96-well microplates
-
Microplate reader
Procedure:
-
Prepare a fresh culture of the fungal strain in the appropriate liquid medium.
-
Adjust the cell density to a starting OD600 of ~0.05-0.1.
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate. Include a solvent control and a no-treatment control.
-
Inoculate each well with the fungal cell suspension.
-
Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 30°C for S. cerevisiae).
-
Measure the optical density (e.g., at 600 nm) at regular intervals (e.g., every hour) for 24-48 hours using a microplate reader.
-
Plot the growth curves and determine the minimum inhibitory concentration (MIC) or IC50 value.
Protocol 2: In Vitro β-1,3-Glucan Synthase Activity Assay
This protocol is for measuring the direct inhibitory effect of this compound on β-1,3-glucan synthase activity.
Materials:
-
Microsomal fractions containing β-1,3-glucan synthase from the fungus of interest.
-
UDP-[14C]glucose (radiolabeled substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)
-
GTPγS (activator)
-
This compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, GTPγS, and the microsomal fraction.
-
Add different concentrations of this compound to the reaction mixtures. Include a no-drug control.
-
Pre-incubate the mixtures at 30°C for 5 minutes.
-
Start the reaction by adding UDP-[14C]glucose.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA.
-
Filter the reaction mixtures through glass fiber filters to capture the radiolabeled glucan product.
-
Wash the filters with TCA and ethanol.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[3]
Protocol 3: Visualization of β-1,3-Glucan in Fungal Cells
This protocol allows for the qualitative assessment of β-1,3-glucan distribution in fungal cells treated with this compound.
Materials:
-
Fungal cells
-
This compound
-
Aniline blue (a fluorescent dye that specifically binds to β-1,3-glucan)
-
Fixative (e.g., 4% formaldehyde)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat fungal cells with this compound at a desired concentration and for a specific duration. Include an untreated control.
-
Fix the cells with the fixative.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Stain the cells with aniline blue solution for a short period in the dark.
-
Wash the cells to remove excess stain.
-
Mount the cells on a microscope slide with a mounting medium.
-
Observe the cells under a fluorescence microscope using the appropriate filter set for aniline blue. A decrease in fluorescence intensity in treated cells indicates inhibition of β-1,3-glucan synthesis.[3]
Visualizations
References
- 1. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docta.ucm.es [docta.ucm.es]
- 3. pnas.org [pnas.org]
- 4. A Plant-Derived Antifungal Agent, this compound, Inhibits Germination and Tube Growth of Lily Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a β-1,3-glucan-binding antifungal agent, inhibits cell-wall remodeling and activates transcriptional responses regulated by the cell-wall integrity and high-osmolarity glycerol pathways in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Poacic Acid-Based Treatment of Sclerotinia Stem Rot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclerotinia stem rot, caused by the necrotrophic fungus Sclerotinia sclerotiorum, is a devastating disease affecting a wide range of crops, leading to significant economic losses worldwide.[1][2] The pathogen's ability to produce durable sclerotia that can survive in the soil for extended periods makes it particularly challenging to control.[3] Current management strategies often rely on synthetic fungicides, but the emergence of resistant strains and environmental concerns necessitate the development of novel, effective, and sustainable alternatives.[4][5]
Poacic acid, a natural antifungal compound derived from grasses, has emerged as a promising candidate for the control of Sclerotinia sclerotiorum.[4][5][6][7] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound as a treatment for Sclerotinia stem rot.
Mechanism of Action
This compound targets a fundamental component of the fungal cell wall: β-1,3-glucan.[4][5][6][7] Its proposed mechanism of action involves the direct binding to and inhibition of β-1,3-glucan synthesis.[4][5][6][7] This disruption of the cell wall leads to rapid cell lysis and inhibits fungal growth.[4][5][6][7] This mode of action is distinct from some other cell wall-targeting antifungals.
The disruption of the cell wall by this compound is expected to activate the Cell Wall Integrity (CWI) signaling pathway in Sclerotinia sclerotiorum. This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that responds to cell wall stress, regulating cell wall remodeling and other cellular processes crucial for fungal viability and pathogenicity.[8][9]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Target Organism/Enzyme | Assay Type | Metric | Value | Reference |
| Saccharomyces cerevisiae | Fungal Growth Inhibition | IC₅₀ | 111 µg/mL | [7] |
| Yeast β-1,3-glucan synthase | Enzyme Inhibition Assay | IC₅₀ | 31 µg/mL | [6] |
| Sclerotinia sclerotiorum | Mycelial Growth on Agar | Inhibition | Dose-dependent | [6][7] |
| Sclerotinia sclerotiorum | Mycelial Mass in Liquid Culture | Inhibition | Dose-dependent | [6][7] |
Table 2: In Planta Efficacy of this compound against Sclerotinia sclerotiorum
| Host Plant | Assay Type | This compound Concentration | Outcome | Reference |
| Soybean | Detached Leaf Assay | 500 µg/mL | Markedly reduced lesion development | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound against Sclerotinia sclerotiorum
This protocol details the determination of the inhibitory effect of this compound on the mycelial growth of S. sclerotiorum using the poisoned food technique.
Materials:
-
Sclerotinia sclerotiorum culture
-
Potato Dextrose Agar (PDA)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator (20-25°C)
-
Laminar flow hood
Procedure:
-
Preparation of Poisoned Media:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C.
-
In a laminar flow hood, add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Also, prepare a control set of plates with the solvent alone at the highest concentration used.
-
Gently swirl the flasks to ensure homogenous mixing of the compound.
-
Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the growing edge of an actively growing S. sclerotiorum culture (3-4 days old), take 5 mm mycelial plugs using a sterile cork borer.
-
Place a single mycelial plug at the center of each prepared PDA plate (both treated and control).
-
-
Incubation:
-
Seal the petri dishes with parafilm.
-
Incubate the plates at 20-25°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth (colony diameter) of the fungal mycelium in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the plate.
-
Calculate the average diameter for each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where:
-
DC = Average diameter of the fungal colony in the control plate.
-
DT = Average diameter of the fungal colony in the treated plate.
-
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) by plotting the inhibition percentage against the logarithm of the this compound concentration and performing a regression analysis.
-
Protocol 2: Detached Leaf Assay for Efficacy of this compound against Sclerotinia sclerotiorum
This protocol describes an in planta assay to evaluate the efficacy of this compound in preventing lesion development caused by S. sclerotiorum on detached soybean leaves.
Materials:
-
Healthy, young, fully expanded soybean leaves
-
Sclerotinia sclerotiorum culture on PDA
-
This compound solution (e.g., 500 µg/mL in a suitable solvent with a surfactant)
-
Control solution (solvent with surfactant)
-
Sterile petri dishes or moist chambers
-
Sterile filter paper
-
Sterile water
-
Mycelial plugs (5 mm) from an actively growing S. sclerotiorum culture
Procedure:
-
Leaf Preparation:
-
Excise healthy soybean leaves from plants.
-
Surface sterilize the leaves by washing them gently with sterile distilled water.
-
Place a sterile, moistened filter paper in each petri dish or moist chamber.
-
Place one leaf, adaxial side up, in each dish.
-
-
Treatment Application:
-
Apply the this compound solution to the surface of the leaves. This can be done by spraying until runoff or by applying a specific volume and spreading it evenly.
-
Treat a control group of leaves with the solvent solution in the same manner.
-
Allow the leaves to air dry in a sterile environment.
-
-
Inoculation:
-
Place a 5 mm mycelial plug of S. sclerotiorum at the center of each treated and control leaf.
-
-
Incubation:
-
Seal the petri dishes or moist chambers to maintain high humidity.
-
Incubate at 20-22°C with a photoperiod (e.g., 12h light/12h dark).
-
-
Data Collection and Analysis:
-
Monitor the leaves daily for lesion development.
-
Measure the lesion diameter at regular intervals (e.g., 24, 48, 72, 96 hours post-inoculation).
-
Calculate the area of the lesion.
-
Compare the lesion size on this compound-treated leaves to the control leaves to determine the percentage of disease inhibition.
-
Visualizations
Signaling Pathway
Caption: Proposed Cell Wall Integrity (CWI) signaling pathway in S. sclerotiorum activated by this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy against S. sclerotiorum.
References
- 1. The APSES Transcription Factor SsStuA Regulating Cell Wall Integrity Is Essential for Sclerotia Formation and Pathogenicity in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sclerotinia sclerotiorum (Lib.) de Bary: Insights into the Pathogenomic Features of a Global Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soydiseases.illinois.edu [soydiseases.illinois.edu]
- 4. Plant-derived antifungal agent this compound targets β-1,3-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant-derived antifungal agent this compound targets β-1,3-glucan (Journal Article) | OSTI.GOV [osti.gov]
- 6. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The Coupling Between Cell Wall Integrity Mediated by MAPK Kinases and SsFkh1 Is Involved in Sclerotia Formation and Pathogenicity of Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Coupling Between Cell Wall Integrity Mediated by MAPK Kinases and SsFkh1 Is Involved in Sclerotia Formation and Pathogenicity of Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Poacic Acid on Plant Fungal Pathogens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poacic acid, a plant-derived stilbenoid, has demonstrated significant antifungal activity against a range of economically important plant fungal and oomycete pathogens.[1][2][3][4][5] Its primary mode of action is the inhibition of β-1,3-glucan synthesis, a critical component of the fungal cell wall, by directly binding to β-1,3-glucan.[1][6][7] This novel mechanism of action makes this compound a promising candidate for the development of new fungicides. These application notes provide detailed protocols for in vivo testing of this compound against key plant pathogens and summarize the current understanding of its activity and mechanism.
Data Presentation
Table 1: In Vivo Efficacy of this compound Against Plant Pathogens
| Pathogen | Host Plant | This compound Concentration | Application Method | Efficacy | Reference |
| Sclerotinia sclerotiorum | Soybean (Glycine max) | 500 µg/mL | Aerosol treatment | Substantially reduced lesion development | [1][2][3][7] |
| Alternaria solani | Not specified in planta | Inhibits growth | Not specified in planta | Effective antifungal agent | [1][2][4][7] |
| Phytophthora sojae | Soybean (Glycine max) | Not specified in planta | Not specified in planta | Significantly reduces colony growth | [1][2][4][7] |
Table 2: In Vitro Inhibitory Concentrations of this compound
| Pathogen | Assay Type | IC50 | Notes | Reference |
| Saccharomyces cerevisiae | Liquid culture | 111 µg/mL (324 µM) | Comparable to picoxystrobin and polyoxin D | [1] |
| Sclerotinia sclerotiorum | Liquid culture & Agar plates | Dose-dependent inhibition | Significant reduction in mycelial weight and colony growth | [1][8] |
Experimental Protocols
Protocol 1: In Vivo Assay of this compound on Sclerotinia sclerotiorum on Soybean Leaves (Detached Leaf Assay)
This protocol is adapted from established methods for testing fungicides against Sclerotinia sclerotiorum on soybean.
1. Materials
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile deionized water
-
Tween 20 or other suitable surfactant
-
Sclerotinia sclerotiorum culture grown on Potato Dextrose Agar (PDA)
-
Soybean plants (susceptible cultivar), 3-4 weeks old
-
Sterile petri dishes or moist chambers
-
Sterile filter paper
-
Mycelial plugs (5 mm diameter) from the leading edge of an actively growing S. sclerotiorum culture
-
Aerosol sprayer
-
Calipers or ruler
2. Methods
-
Plant Preparation: Grow soybean plants in a greenhouse or growth chamber under standard conditions (e.g., 25°C, 16:8 h light:dark cycle). Select healthy, fully expanded trifoliate leaves for the assay.
-
Preparation of this compound Solution: Prepare a 500 µg/mL solution of this compound by diluting the stock solution in sterile deionized water. Add a surfactant (e.g., Tween 20 at 0.02% v/v) to ensure even coverage. Prepare a control solution with the same concentration of DMSO and surfactant in water.
-
Treatment Application: Detach soybean leaves and place them on sterile, moistened filter paper in petri dishes or moist chambers. Apply the this compound solution or the control solution to the adaxial (upper) surface of the leaves using an aerosol sprayer until runoff.[1][8] Allow the leaves to air dry in a sterile environment.
-
Inoculation: Place a 5 mm mycelial plug of S. sclerotiorum, mycelium-side down, in the center of each treated leaf.
-
Incubation: Seal the petri dishes or moist chambers and incubate at 20-22°C in the dark.
-
Disease Assessment: Measure the diameter of the resulting necrotic lesions at 48, 72, and 96 hours post-inoculation.[1] Calculate the lesion area.
-
Data Analysis: Compare the average lesion size on this compound-treated leaves to the control leaves. Calculate the percentage of disease inhibition.
Protocol 2: In Vivo Assay of this compound on Alternaria solani on Tomato Leaves
This protocol provides a general framework for testing this compound against early blight caused by Alternaria solani.
1. Materials
-
This compound stock solution
-
Sterile deionized water and surfactant
-
Alternaria solani culture on PDA
-
Tomato plants (susceptible cultivar), 4-6 weeks old
-
Spore suspension of A. solani (10^5 spores/mL)
-
Hemocytometer
-
Handheld sprayer
-
Controlled environment growth chamber
2. Methods
-
Inoculum Preparation: Prepare a spore suspension of A. solani by flooding a 10-14 day old culture with sterile water containing 0.02% Tween 20. Gently scrape the surface to release conidia and filter the suspension through sterile cheesecloth. Adjust the spore concentration to 10^5 spores/mL using a hemocytometer.
-
Plant Preparation: Grow tomato plants in a controlled environment.
-
Treatment Application: Prepare the desired concentrations of this compound with surfactant. Spray the tomato plants with the this compound solutions or a control solution until all leaf surfaces are thoroughly wet. Allow the plants to dry completely.
-
Inoculation: 24 hours after treatment, inoculate the plants by spraying them with the A. solani spore suspension.
-
Incubation: Place the inoculated plants in a high-humidity chamber ( >90% RH) at 24-28°C for 48 hours to promote infection. Then, move them to a growth chamber with a 14-hour photoperiod.
-
Disease Assessment: After 7-10 days, assess the disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = >75% of leaf area affected).
-
Data Analysis: Compare the disease severity scores between treated and control plants.
Visualization of Mechanisms and Workflows
Fungal Cell Wall Integrity Pathway and this compound
Experimental Workflow for In Vivo Testing of this compound
Mechanism of Action
This compound disrupts the fungal cell wall by targeting β-1,3-glucan.[1][8] This action is distinct from echinocandins, another class of antifungals that also target β-1,3-glucan synthesis, as this compound appears to bind directly to the glucan itself rather than the synthase enzyme complex.[6] This disruption of the cell wall leads to cell lysis and inhibits fungal growth.[1][7] In response to the cell wall stress induced by this compound, fungal cells, such as yeast, activate the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways.[5][6][9] This can lead to compensatory responses like increased chitin production.[10] The antifungal activity of this compound can be synergistic with other antifungals like caspofungin and fluconazole.[1][7] While the primary target in fungi is the cell wall, in plant cells, such as lily pollen, this compound may have an intracellular target, as it has been shown to inhibit pollen tube growth at concentrations lower than those required for antifungal activity.[11][12]
Conclusion
This compound represents a valuable natural compound with potent antifungal activity against a variety of plant pathogens. The protocols and data presented here provide a foundation for researchers to conduct further in vivo studies to evaluate its efficacy and potential as a commercial fungicide. Further research is warranted to fully elucidate its spectrum of activity, optimal application strategies for different pathosystems, and its effects on host plant physiology and defense responses.
References
- 1. researchgate.net [researchgate.net]
- 2. agrimanage.co.za [agrimanage.co.za]
- 3. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Fungicides on Sclerotinia sclerotiorum and Their Potential for Control of Sclerotinia Stem Rot on Soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of In Vitro and In Vivo Antifungal Activity of Green Synthesized Silver Nanoparticles against Early Blight in Tomato [mdpi.com]
- 8. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 9. This compound, a β-1,3-glucan-binding antifungal agent, inhibits cell-wall remodeling and activates transcriptional responses regulated by the cell-wall integrity and high-osmolarity glycerol pathways in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. mdpi.com [mdpi.com]
Safe handling and storage procedures for Poacic acid.
Application Notes & Protocols: Poacic Acid
Document ID: ANP-PA-20251107 Version: 1.0 For Research Use Only (RUO)
Introduction to this compound
This compound is a plant-derived stilbenoid discovered in lignocellulosic hydrolysates of grasses.[1] Structurally, it is a hydroxycinnamic acid that functions as a potent antifungal agent.[2] Its primary mechanism of action involves the disruption of the fungal cell wall by inhibiting the synthesis of β-1,3-glucan, a critical structural polymer.[1][3] This inhibitory action can lead to rapid cell lysis in susceptible fungi.[1] Research has shown this compound to be effective against various fungal pathogens, including Sclerotinia sclerotiorum and Alternaria solani, as well as the oomycete Phytophthora sojae.[1] Additionally, it exhibits synergistic effects when used in combination with other antifungal drugs such as caspofungin and fluconazole.[1][4] These properties make this compound a compound of significant interest in the development of new antifungal therapies and agricultural fungicides.
Chemical & Physical Properties
| Property | Value | Source |
| CAT No. | HY-163462 | [5] |
| CAS No. | 160097-32-5 | [5] |
| Chemical Class | Stilbenoid, Hydroxycinnamic Acid | [2][4] |
| Appearance | Solid | [5] |
| Primary Activity | Antifungal; β-1,3-glucan synthesis inhibitor | [1][2] |
| Purity | 97.21% | [5] |
| Solubility | DMSO: 100 mg/mL (292.11 mM) | [5] |
Safe Handling & Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its acidic nature and status as a bioactive research chemical necessitate cautious handling. The following procedures are based on best practices for handling similar chemical compounds.
3.1 Engineering Controls
-
Ventilation: Always handle solid this compound and its solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the handling area.[7]
3.2 Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.[6]
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[6]
-
Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of splashing, consider an impervious apron.[6]
-
Respiratory Protection: If working outside of a fume hood (not recommended), a NIOSH-approved respirator is required.[8]
3.3 General Handling Hygiene
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Wash hands thoroughly after handling the compound.[6]
-
Keep containers tightly closed when not in use.[9]
Figure 1. Logical workflow for ensuring safe handling of this compound.
Storage Procedures
Proper storage is critical to maintain the stability and efficacy of this compound.
| Form | Temperature | Duration | Conditions |
| Solid | 4°C | Long-term | Store in a tightly sealed container, protected from moisture.[5] |
| In Solvent (Stock Solution) | -20°C | 1 Month | Use within one month.[5] Ensure the container is sealed to prevent moisture absorption. |
| In Solvent (Stock Solution) | -80°C | 6 Months | Use within six months.[5] This is the recommended temperature for long-term solution storage. |
Storage Precautions:
-
Hygroscopic Nature: The compound is hygroscopic; always use newly opened or properly desiccated DMSO for preparing solutions.[5]
-
Incompatible Materials: Do not store near strong oxidizing agents, bases, or reactive metals. While specific incompatibility data for this compound is unavailable, general acidic compound guidelines suggest avoiding these materials.[9]
-
Sunlight: Protect from direct sunlight.[9]
Experimental Protocols
5.1 Protocol for Preparation of Stock Solutions
This protocol describes the preparation of a 100 mg/mL (292.11 mM) stock solution in DMSO.
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO. For example, add 1 mL of DMSO to 100 mg of this compound.
-
Solubilization: The compound may require sonication to fully dissolve.[5] Cap the vial tightly and place it in an ultrasonic water bath until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store immediately at -80°C for long-term use or -20°C for short-term use.[5]
5.2 Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from methodologies used to test this compound's effect on Saccharomyces cerevisiae.[4][5]
-
Culture Preparation: Streak S. cerevisiae from a glycerol stock onto a YPAD agar plate and incubate for 24 hours at 30°C.
-
Inoculum Preparation: Suspend colonies in 1 mL of sterile PBS and dilute to an optical density (OD₆₀₀) of 0.01 in fresh YPD broth.
-
Serial Dilution: In a 96-well flat-bottomed microplate, prepare serial twofold dilutions of the this compound stock solution in YPD broth. Concentrations typically range from 0 to 512 µg/mL.[5] Include a solvent control (DMSO) and a no-drug control.
-
Inoculation: Add the prepared yeast inoculum to each well.
-
Incubation: Incubate the plate at 30°C.
-
Data Acquisition: Measure growth by recording the OD₆₀₀ values using an automated plate reader every 40 minutes for up to 48 hours.[4]
-
Analysis: Determine the minimum inhibitory concentration (MIC) or calculate IC₅₀ values by plotting growth inhibition against compound concentration. Significant growth inhibition of S. cerevisiae is observed at concentrations of 256 µg/mL and above.[5]
References
- 1. Plant-derived antifungal agent this compound targets β-1,3-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | SGD [yeastgenome.org]
- 3. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. fishersci.com [fishersci.com]
- 9. ehsleaders.org [ehsleaders.org]
Designing a Chemical Genomics Screen with Poacic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing a chemical genomics screen with Poacic acid, a plant-derived antifungal agent. The protocols outlined here are based on established methodologies and published findings to facilitate the investigation of its mechanism of action, identification of genetic interactions, and exploration of potential synergistic drug combinations.
Introduction to this compound and Chemical Genomics
This compound is a natural stilbenoid that exhibits potent antifungal activity by targeting the fungal cell wall.[1][2] Specifically, it inhibits the synthesis of β-1,3-glucan, a critical component of the cell wall, and also interferes with cell wall remodeling enzymes.[1][3][4][5] Chemical genomics is a powerful approach that utilizes collections of genome-wide gene deletion mutants to identify genes that confer sensitivity or resistance to a bioactive compound, thereby providing insights into the compound's mode of action and cellular pathways it affects.[6] A prior chemical genomics screen with this compound in Saccharomyces cerevisiae revealed that deletions in genes involved in cell wall synthesis and maintenance lead to increased sensitivity, strongly implicating the cell wall as its primary target.[1][3][7]
Key Characteristics of this compound
A summary of the quantitative data for this compound's activity against Saccharomyces cerevisiae is presented below.
| Parameter | Value | Reference |
| IC₅₀ (S. cerevisiae growth) | 111 µg/mL (324 µM) | [6][8] |
| In vitro IC₅₀ (β-1,3-glucan synthase) | 31 µg/mL | [4][6] |
| Optimal Chemical Genomics Screen Concentration | 88 µg/mL | [6] |
Signaling Pathways Implicated in this compound Response
This compound treatment in yeast is known to activate two key signaling pathways in response to cell wall stress: the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway.[1][5][9] The CWI pathway, governed by Protein Kinase C (PKC), was identified as the most sensitive pathway in the initial chemical genomics screen.[6][8][10]
Caption: CWI and HOG signaling pathways activated by this compound.
Experimental Protocols
The following protocols describe a workflow for a chemical genomics screen with this compound using a Saccharomyces cerevisiae deletion mutant library.
Experimental Workflow Overview
Caption: Workflow for a chemical genomics screen with this compound.
Protocol 1: Determination of Inhibitory Concentration for Screening
Objective: To determine the optimal sub-lethal concentration of this compound that causes a mild growth defect (e.g., 20% inhibition, IC₂₀) in the wild-type yeast strain. This ensures that the screen is sensitive enough to detect both hypersensitive and resistant mutants.
Materials:
-
Wild-type S. cerevisiae strain (e.g., BY4741)
-
Yeast extract-peptone-dextrose (YPD) medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well microplates
-
Microplate reader
Method:
-
Prepare a serial dilution of this compound in YPD medium in a 96-well plate. A typical starting concentration could be 256 µg/mL, with 2-fold dilutions.
-
Include wells with YPD medium only (no treatment) and YPD with DMSO at the highest concentration used for the this compound dilutions (vehicle control).
-
Inoculate the wells with a low density of wild-type yeast cells (e.g., OD₆₀₀ of 0.05).
-
Incubate the plate at 30°C with shaking for 24-48 hours.
-
Measure the optical density at 600 nm (OD₆₀₀) at regular intervals to monitor growth.
-
Plot the final OD₆₀₀ values against the this compound concentration and determine the IC₂₀ from the dose-response curve. Published data suggests a concentration of 88 µg/mL results in 70-80% growth relative to the control.[6]
Protocol 2: High-Throughput Chemical Genomics Screen
Objective: To screen a genome-wide yeast deletion library to identify mutants with altered sensitivity to this compound.
Materials:
-
S. cerevisiae non-essential gene deletion library (arrayed on 96- or 384-well plates)
-
YPD agar plates
-
This compound
-
DMSO
-
Replicating pinner (e.g., Singer ROTOR)
Method:
-
Prepare large-format YPD agar plates.
-
Prepare two sets of plates:
-
Control Plates: YPD agar with DMSO (at the same concentration as the treatment plates).
-
Treatment Plates: YPD agar containing this compound at the predetermined IC₂₀.
-
-
Thaw the frozen yeast deletion library plates.
-
Using a replicating pinner, transfer the yeast strains from the library plates onto both the control and treatment plates.
-
Incubate the plates at 30°C for 48-72 hours.
-
Acquire high-resolution images of the plates at regular intervals.
Protocol 3: Data Analysis and Hit Identification
Objective: To quantify the growth of each mutant strain and identify those that are significantly sensitive or resistant to this compound.
Software:
-
Image analysis software (e.g., ImageJ with a colony-area plugin, or specialized software like SGATools)
Method:
-
Use the image analysis software to measure the colony size for each mutant on both the control and treatment plates.
-
Normalize the colony sizes on the treatment plates to those on the corresponding control plates to account for inherent growth differences between mutants.
-
Calculate a sensitivity score for each mutant. A common metric is the log₂ ratio of the normalized growth on the treatment plate to the normalized growth on the control plate.
-
Identify "hits" by setting a threshold for the sensitivity score (e.g., a Z-score > 2 for resistant hits and < -2 for sensitive hits).
-
Perform Gene Ontology (GO) and pathway enrichment analysis on the lists of sensitive and resistant genes to identify over-represented biological processes and pathways.
Protocol 4: Hit Validation and Dose-Response Analysis
Objective: To confirm the phenotype of the primary hits and quantify their degree of sensitivity or resistance.
Materials:
-
Selected sensitive and resistant mutant strains
-
Wild-type strain
-
YPD medium
-
This compound
-
96-well microplates
-
Microplate reader
Method:
-
Perform liquid-based dose-response assays for each selected mutant strain and the wild-type strain, as described in Protocol 1.
-
Compare the IC₅₀ values of the mutant strains to that of the wild-type. A lower IC₅₀ indicates sensitivity, while a higher IC₅₀ indicates resistance.
Protocol 5: Synergistic Interaction (Checkerboard) Assay
Objective: To investigate potential synergistic or antagonistic interactions between this compound and other antifungal agents. This compound has been shown to be synergistic with caspofungin and fluconazole.[3][6][7]
Materials:
-
Wild-type S. cerevisiae
-
YPD medium
-
This compound
-
Second antifungal agent (e.g., caspofungin)
-
96-well microplates
-
Microplate reader
Method:
-
In a 96-well plate, prepare a 2D matrix of drug concentrations. Along the rows, create a serial dilution of this compound. Along the columns, create a serial dilution of the second antifungal agent.
-
The plate should also include wells with each drug alone and no-drug controls.
-
Inoculate the plate with wild-type yeast at a low density.
-
Incubate at 30°C with shaking for 24-48 hours and measure the final OD₆₀₀.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, or antagonism).
Expected Outcomes and Interpretation
This chemical genomics screen is expected to confirm that mutants in the CWI pathway, β-1,3-glucan synthesis, and other cell wall maintenance processes are hypersensitive to this compound. The identification of resistant mutants may reveal mechanisms of drug efflux or bypass pathways. The GO and pathway analysis will provide a systems-level view of the cellular response to this compound, potentially uncovering novel genetic interactions and secondary targets. The validation and synergy assays will confirm the primary hits and can inform the rational design of combination therapies.
References
- 1. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plant-derived antifungal agent this compound targets β-1,3-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. docta.ucm.es [docta.ucm.es]
- 6. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant-derived antifungal agent this compound targets β-1,3-glucan (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Poacic Acid Formulation for Topical Antifungal Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the formulation and evaluation of poacic acid, a promising natural stilbenoid compound, for topical antifungal applications. This compound has demonstrated significant in vitro activity against a range of fungi by targeting the essential cell wall component, β-1,3-glucan.[1][2][3][4] These notes offer detailed protocols for the preparation of a hypothetical topical cream formulation of this compound and subsequent in vitro evaluation of its antifungal efficacy, skin permeation, and cytotoxicity.
Mechanism of Action of this compound
This compound exerts its antifungal effect primarily by disrupting the integrity of the fungal cell wall. Its primary mechanism involves the direct binding to β-1,3-glucan, a critical polysaccharide for maintaining the structural integrity of the cell wall.[1][2][5] This action is distinct from that of echinocandin antifungals, which inhibit the β-1,3-glucan synthase enzyme complex.[1][5] By binding to the glucan fibrils, this compound appears to interfere with cell wall remodeling and synthesis, leading to rapid cell lysis.[1][2][3]
Furthermore, studies have indicated that this compound's antifungal activity is complex, also involving the potentiation of chitin production as a cellular stress response and interference with metal homeostasis.[6] this compound has also been shown to act synergistically with other antifungal agents, such as caspofungin and fluconazole, which target the cell wall and cell membrane, respectively.[1][4]
Quantitative Antifungal Activity of this compound
The following table summarizes the reported in vitro antifungal activity of this compound against various fungal species.
| Fungal Species | Assay Type | Endpoint | Concentration | Reference |
| Saccharomyces cerevisiae | Broth Microdilution | IC₅₀ | 111 µg/mL (324 µM) | [1] |
| Saccharomyces cerevisiae | In vitro synthase assay | IC₅₀ | 31 µg/mL | [1] |
| Sclerotinia sclerotiorum | Liquid Culture | Mycelial Weight Inhibition | Dose-dependent | [1] |
| Alternaria solani | Not specified | Growth Inhibition | Effective | [1] |
| Phytophthora sojae | Plate Assay | Colony Growth Inhibition | Significant | [1] |
| Candida albicans (membrane-compromised mutants) | Broth Microdilution | Fungicidal | Not specified | [6] |
Protocol for a Hypothetical Topical Cream Formulation of this compound (1% w/w)
This protocol describes the preparation of an oil-in-water (O/W) cream, a common and cosmetically elegant vehicle for topical drug delivery.
3.1. Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound (1 g)
-
Oil Phase:
-
Cetyl Alcohol (5 g) - Stiffening agent
-
Stearic Acid (8 g) - Emulsifier and stiffening agent
-
Isopropyl Myristate (10 g) - Emollient and penetration enhancer
-
-
Aqueous Phase:
-
Propylene Glycol (5 g) - Humectant and co-solvent
-
Glycerin (3 g) - Humectant
-
Triethanolamine (0.5 g) - Emulsifier and pH adjuster
-
Purified Water (qs to 100 g)
-
-
Preservative: Phenoxyethanol (1 g)
-
Equipment:
-
Two heating beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
Weighing balance
-
pH meter
-
Spatulas and glass stirring rods
-
3.2. Formulation Procedure (Fusion Method)
-
Preparation of the Oil Phase:
-
Accurately weigh cetyl alcohol, stearic acid, and isopropyl myristate and place them in a clean, dry beaker.
-
Heat the mixture in a water bath to 70-75°C until all components are completely melted and homogenous.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, accurately weigh propylene glycol, glycerin, triethanolamine, and the majority of the purified water.
-
Heat the aqueous phase to 70-75°C.
-
-
Solubilization of this compound:
-
Dissolve the accurately weighed this compound in a small amount of a suitable solvent like Dimethyl Sulfoxide (DMSO) before incorporating it into the oil phase just before emulsification to ensure stability. Note: The final concentration of DMSO should be minimized.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase with continuous stirring using a homogenizer at a moderate speed.
-
Continue homogenization for 15-20 minutes until a uniform white emulsion is formed.
-
-
Cooling and Final Additions:
-
Allow the emulsion to cool down to approximately 40°C with gentle stirring.
-
Dissolve the phenoxyethanol in a small amount of the remaining purified water and add it to the cream base.
-
Adjust the final weight to 100 g with purified water if necessary.
-
Continue to stir gently until the cream has congealed and reached room temperature.
-
-
Final Product Evaluation:
-
Measure the pH of the final formulation (target pH 5.5-6.5).
-
Visually inspect for homogeneity, color, and consistency.
-
Experimental Protocols for In Vitro Evaluation
4.1. In Vitro Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the this compound formulation.
-
Fungal Strain: Candida albicans (e.g., ATCC 10231)
-
Culture Medium: RPMI 1640 medium with L-glutamine, buffered with MOPS.
-
Procedure:
-
Prepare a stock solution of the this compound cream in a suitable solvent (e.g., DMSO) to facilitate dilution in the culture medium. A vehicle control (cream base without this compound) should be prepared similarly.
-
Perform serial two-fold dilutions of the this compound formulation and the vehicle control in a 96-well microtiter plate containing RPMI 1640 medium.
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 1-5 x 10³ CFU/mL.
-
Inoculate each well with the fungal suspension. Include a positive control (fungal suspension without any test article) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the this compound formulation that causes a significant inhibition of visible fungal growth compared to the positive control.
-
To determine the MFC, aliquot a small volume from the wells showing no visible growth onto Sabouraud Dextrose Agar plates.
-
Incubate the agar plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate.
-
4.2. In Vitro Skin Permeation Study
This protocol evaluates the permeation of this compound from the topical formulation through an excised skin model.
-
Apparatus: Franz diffusion cell
-
Membrane: Excised human or porcine skin
-
Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4 with a suitable solubilizer (e.g., Tween 80) to maintain sink conditions.
-
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 32°C to simulate physiological skin temperature.
-
Apply a finite dose (e.g., 10 mg/cm²) of the this compound cream formulation evenly onto the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
At the end of the experiment, dismount the skin, and extract the this compound retained in the skin layers to determine drug deposition.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Skin Permeation and Antifungal Activity of Naftifine Microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Poacic Acid Dosage for Fungal Growth Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Poacic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a plant-derived antifungal agent that primarily targets the fungal cell wall.[1][2] It functions by directly binding to β-1,3-glucan, a critical component of the cell wall, thereby inhibiting its synthesis and disrupting cell wall integrity.[1][2][3][4][5] This disruption can lead to rapid cell lysis.[1][2][4]
Q2: Which fungal species are susceptible to this compound?
This compound has demonstrated inhibitory activity against a range of fungi and oomycetes. Notably, it is effective against the plant pathogens Sclerotinia sclerotiorum, Alternaria solani, and the oomycete Phytophthora sojae.[1][2][5] It also shows activity against the model yeast Saccharomyces cerevisiae.[1]
Q3: What is the difference between the fungistatic and fungicidal effects of this compound?
The effect of this compound can vary depending on the fungal species and its physiological state. In Saccharomyces cerevisiae, it has been observed to have a fungistatic effect, meaning it inhibits fungal growth, but growth can resume after a prolonged incubation period.[6] However, in plasma membrane-damaged Candida albicans mutants, this compound has demonstrated a fungicidal effect, leading to cell death.[6]
Q4: Can this compound be used in combination with other antifungal agents?
Yes, studies have shown that this compound acts synergistically with other antifungal drugs.[1][2] Significant synergistic effects have been observed with caspofungin, which also targets the cell wall, and fluconazole, which targets ergosterol biosynthesis in the cell membrane.[1][2][4][5][7] This suggests that combination therapies could be a promising strategy to enhance antifungal efficacy.
Q5: How does this compound affect the fungal cell wall integrity pathway?
This compound treatment activates the Cell Wall Integrity (CWI) and the High-Osmolarity Glycerol (HOG) signaling pathways in yeast.[3][7][8] The CWI pathway, in particular the PKC pathway, is highly sensitive to this compound.[1][9] This activation is a cellular stress response to the damage inflicted on the cell wall.
Troubleshooting Guide
Issue 1: Sub-optimal or no fungal growth inhibition observed.
-
Possible Cause 1: Incorrect Dosage.
-
Solution: The effective concentration of this compound is dose-dependent.[1][9] Refer to the quantitative data below to determine an appropriate starting concentration for your target fungus. An eight-point dose-response curve is recommended to determine the optimal inhibitory concentration for your specific experimental conditions.[1]
-
-
Possible Cause 2: Fungal Resistance or Tolerance.
-
Solution: Some fungi may exhibit intrinsic or acquired resistance. This can be due to a compensatory mechanism, such as increased chitin production, which can hinder the antifungal activity of this compound.[6] Consider combination therapy with other antifungals like caspofungin or fluconazole to overcome potential resistance.[1][2]
-
-
Possible Cause 3: Interference from experimental media components.
-
Solution: The presence of certain metal ions can reduce the antifungal activity of this compound, suggesting it may affect metal homeostasis.[6] Additionally, exogenous chitin or glucan in the media can diminish the growth-inhibiting effects.[6] Review your media composition and consider using a minimal defined medium to avoid these interferences.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in this compound Stock Solution.
-
Solution: Ensure your this compound stock solution is properly prepared and stored. It is typically dissolved in a solvent like DMSO.[1] Prepare fresh dilutions for each experiment to avoid degradation.
-
-
Possible Cause 2: Differences in Fungal Inoculum.
-
Solution: Standardize the preparation of your fungal inoculum. Ensure that the cell density and growth phase are consistent across experiments. Variations in the initial number of viable cells can significantly impact the observed inhibitory effects.
-
-
Possible Cause 3: Fluctuation in Incubation Conditions.
-
Solution: Maintain consistent incubation temperature and duration. For S. cerevisiae, experiments are often conducted at 30°C for 24-48 hours.[1] Minor variations in these parameters can lead to different growth rates and affect the outcome.
-
Quantitative Data Summary
| Fungal Species/Assay | Parameter | Value | Reference |
| Saccharomyces cerevisiae | IC50 | 111 µg/mL (324 µM) | [1] |
| in vitro β-1,3-glucan synthase activity | IC50 | 31 µg/mL | [1] |
| Sclerotinia sclerotiorum | Effective Concentration (in planta) | 500 µg/mL | [1][9] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
-
Materials: 96-well microtiter plates, fungal culture, appropriate growth medium (e.g., YPD for yeast), this compound stock solution (in DMSO), spectrophotometer.
-
Methodology:
-
Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal culture to a final density of approximately 0.5-2.5 x 10^3 cells/mL.
-
Include a positive control (fungal culture without this compound) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the fungus (e.g., 30°C for S. cerevisiae) for 24-48 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that prevents visible growth. Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer.
-
2. Synergistic Antifungal Activity Assay
This protocol can be used to assess the synergistic effect of this compound with another antifungal agent.
-
Materials: 96-well microtiter plates, fungal culture, growth medium, this compound stock solution, stock solution of a second antifungal agent (e.g., caspofungin).
-
Methodology:
-
Prepare a checkerboard titration in a 96-well plate with serial dilutions of this compound along the rows and serial dilutions of the second antifungal agent along the columns.
-
Inoculate each well with a standardized fungal suspension.
-
Include appropriate controls for each drug alone.
-
Incubate the plate under optimal conditions.
-
Measure fungal growth (visually or by OD).
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4.0), or antagonism (FICI > 4.0).
-
Visualizations
Caption: Mechanism of action of this compound on the fungal cell.
Caption: Troubleshooting workflow for sub-optimal inhibition.
References
- 1. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. docta.ucm.es [docta.ucm.es]
- 4. Plant-derived antifungal agent this compound targets β-1,3-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant-derived antifungal agent this compound targets β-1,3-glucan (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Poacic Acid Antifungal Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Poacic acid.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: this compound Appears Ineffective or Shows Reduced Potency
If you observe that this compound is not inhibiting fungal growth as expected, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inherent Resistance of Fungal Species | Certain fungal species, such as some Candida species, have shown inherent resistance to this compound.[1][2] Confirm the reported susceptibility of your fungal species to this compound in the literature. |
| Compensatory Chitin Production | Fungi may respond to cell wall stress induced by this compound by increasing chitin production, which can hinder the antifungal activity of the compound.[1][3] |
| * Action: Quantify the chitin content of your fungal cells with and without this compound treatment. An increase in chitin may indicate a resistance mechanism. | |
| Presence of Metal Ions | The antifungal activity of this compound can be diminished by the presence of certain metal ions.[1][3] |
| * Action: Review the composition of your growth media. Consider using a defined minimal medium to control for interfering ions. | |
| Experimental Setup Issues | Incorrect drug concentration, inoculum size, or incubation conditions can lead to apparent ineffectiveness. |
| * Action: Verify the final concentration of this compound in your assay. Ensure your inoculum preparation is standardized. Review and confirm that incubation time and temperature are appropriate for your fungal species. |
Issue 2: Inconsistent Results in Susceptibility Testing
Variability in Minimum Inhibitory Concentration (MIC) or other susceptibility endpoints can be frustrating. The following steps can help improve consistency.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Variation in the number of fungal cells (spores or yeast) can significantly impact MIC values. |
| * Action: Standardize your inoculum preparation method. Use a hemocytometer or spectrophotometer to ensure a consistent starting cell density for each experiment. | |
| Media Composition | As mentioned, components in the media can interfere with this compound's activity. |
| * Action: Use a consistent and well-defined medium, such as RPMI 1640, for susceptibility testing. | |
| Endpoint Reading | Subjectivity in determining the endpoint of growth inhibition can lead to variability. |
| * Action: Establish clear, objective criteria for determining the MIC. For azoles and other agents with trailing growth, the endpoint is often a 50% reduction in growth compared to the control.[4] For a compound like this compound that causes cell lysis, a complete absence of growth may be the appropriate endpoint.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound targets the fungal cell wall by directly binding to β-1,3-glucan.[5][7] This interaction disrupts cell wall integrity, leading to cell lysis and growth inhibition.[5][6] Its mode of action is distinct from echinocandins, which inhibit the β-1,3-glucan synthase enzyme.[5][8]
Q2: What are the known resistance mechanisms to this compound in fungi?
A2: Fungi can develop resistance to this compound through several mechanisms:
-
Cell Wall Remodeling: A key resistance strategy is the upregulation of chitin synthesis, which reinforces the cell wall and compensates for the damage to β-1,3-glucan.[1][3]
-
Genetic Mutations: A single nucleotide polymorphism (SNP) in the SUR1 gene has been linked to increased resistance.[9][10] Deletions in genes involved in cell wall synthesis and maintenance can, conversely, increase sensitivity.[5][6]
-
Signaling Pathway Activation: The Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways are activated in response to this compound.[8][11] The PKC pathway is a critical part of the CWI response.[9][10] The calcineurin pathway also plays a role in regulating sensitivity to this compound.[12]
Q3: Can I use this compound in combination with other antifungals?
A3: Yes, studies have shown that this compound acts synergistically with both caspofungin and fluconazole.[5][6] This suggests that combination therapy could be a promising strategy to enhance efficacy and potentially overcome resistance.
Q4: I have an echinocandin-resistant strain with a mutation in FKS1. How will it respond to this compound?
A4: Interestingly, fungal strains with mutations in the FKS1 gene (specifically in the hotspot1 region) that confer resistance to caspofungin have been shown to have increased sensitivity to this compound.[12] This highlights the different modes of action of these two cell wall-targeting agents.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Organism | Metric | Value | Reference(s) |
| Saccharomyces cerevisiae | IC50 | 111 µg/mL (324 µM) | [5][9] |
| Saccharomyces cerevisiae | Glucan Synthase IC50 | 31 µg/mL | [5] |
| Candida albicans (SC5314) | Glucan Synthase IC50 | 194 µg/mL | [12] |
| Candida albicans (NR3, FKS1 mutant) | Glucan Synthase IC50 | 220 µg/mL | [12] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeast.[13]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare RPMI 1640 medium, buffered with MOPS, to the desired pH.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar plate (e.g., YPD or SDA) to obtain fresh, young colonies.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard. This can be done spectrophotometrically.
-
Dilute this suspension in RPMI 1640 to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 to achieve the desired final concentration range.
-
Include a drug-free well as a positive control for growth and a well with only medium as a negative (sterility) control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35°C for 24-48 hours. Incubation time may need to be extended for slower-growing species.[4]
-
-
Endpoint Determination:
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or using a microplate reader. The MIC is the lowest concentration of this compound that causes a significant reduction in growth (e.g., 50% or 100%) compared to the drug-free control well.[4]
-
Protocol 2: Identifying Resistance Genes using Chemical Genomics
Chemical genomics is a powerful tool for identifying genes that, when deleted, confer sensitivity or resistance to a compound.[5][6]
-
Library Screening:
-
A genome-wide collection of viable gene-deletion mutants (e.g., the yeast deletion collection) is pooled.
-
This pooled collection is grown in the presence of a sub-lethal concentration of this compound and a solvent control (e.g., DMSO).
-
-
Fitness Measurement:
-
After a period of growth, genomic DNA is extracted from both the treated and control populations.
-
Each deletion strain in the library is marked with a unique DNA "barcode". The relative abundance of these barcodes is quantified using next-generation sequencing.
-
-
Data Analysis:
-
The fitness of each mutant in the presence of this compound is calculated by comparing its barcode abundance in the treated sample to the control sample.
-
Genes whose deletion leads to significantly reduced fitness (sensitivity) or increased fitness (resistance) are identified.
-
-
Pathway Analysis:
-
The identified "hit" genes are analyzed for enrichment in specific biological pathways (e.g., cell wall organization, signaling pathways) to elucidate the compound's mode of action and potential resistance mechanisms.
-
Visualizations
Caption: Mechanism of this compound and fungal resistance pathways.
Caption: A logical workflow for troubleshooting poor this compound activity.
References
- 1. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant-derived antifungal agent this compound targets β-1,3-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant-derived antifungal agent this compound targets β-1,3-glucan (Journal Article) | OSTI.GOV [osti.gov]
- 8. docta.ucm.es [docta.ucm.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reviberoammicol.com [reviberoammicol.com]
Technical Support Center: Refining Purification Protocols to Remove Inhibitory Compounds
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inhibitory compounds during protein and biomolecule purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Endotoxin Contamination
Question: My purified protein sample is causing an inflammatory response in cell-based assays. How can I test for and remove endotoxin contamination?
Answer: Endotoxin contamination, primarily from the outer membrane of Gram-negative bacteria, is a common issue in recombinant protein production.[1][2] These lipopolysaccharide (LPS) molecules are pyrogenic and can trigger strong immunological responses.[1][2]
Troubleshooting Steps:
-
Detection: First, quantify the endotoxin levels in your sample using a Limulus Amebocyte Lysate (LAL) assay, which is the industry standard for endotoxin detection.
-
Removal Methods: Several methods can be employed for endotoxin removal, with the choice depending on the properties of your target protein and the level of contamination.[1] Common techniques include:
-
Anion-Exchange Chromatography (AEC): This is a highly effective method that separates molecules based on charge.[3] Endotoxins are strongly negatively charged (pI ~2) and will bind to a positively charged anion-exchange resin under standard pH conditions (>2), while many proteins can be made to flow through.[3][4]
-
Triton X-114 Phase Separation: This technique utilizes the nonionic detergent Triton X-114, which forms a homogeneous solution at low temperatures (e.g., 4°C) but separates into an aqueous phase and a detergent-rich phase at higher temperatures (e.g., 37°C).[3][4] Endotoxins partition into the detergent phase, allowing for the recovery of the target protein in the aqueous phase.[3] This method can achieve removal efficiencies of 45-99%.[3]
-
Ultrafiltration: Using a membrane with a molecular weight cutoff (MWCO) of around 100 kDa can effectively separate endotoxin aggregates (which are typically >100 kDa) from smaller therapeutic molecules.[3] The removal efficiency of this method ranges from 28.9% to 99.8%.[3]
-
Quantitative Data Summary for Endotoxin Removal Methods:
| Method | Principle | Removal Efficiency | Key Considerations |
| Anion-Exchange Chromatography (AEC) | Charge-based separation | High | Effective when the target protein has a different charge than endotoxin at the operating pH.[3][4] |
| Triton X-114 Phase Separation | Temperature-induced phase separation | 45-99%[3] | Can be rapid and scalable.[3] May require multiple rounds for high-level clearance.[4] |
| Ultrafiltration | Size-based separation | 28.9-99.8%[3] | Dependent on protein concentration and endotoxin aggregation state.[3] |
| Affinity Chromatography | Specific binding to ligands | Variable | Ligands like polymyxin B can bind endotoxins.[2] |
Nucleic Acid Contamination
Question: My protein preparation is viscous and shows a high A260/A280 ratio, suggesting nucleic acid contamination. How can I remove DNA and RNA?
Answer: Nucleic acid contamination is a frequent problem, especially when using microbial expression systems.[5] It can interfere with downstream applications by increasing viscosity, inhibiting enzyme activity, and causing non-specific binding.[5][6]
Troubleshooting Steps:
-
Enzymatic Digestion: The most common approach is to treat the cell lysate with nucleases, such as DNase I and RNase A, to degrade DNA and RNA into smaller fragments.[6] A broad-spectrum nuclease like Benzonase can degrade all forms of DNA and RNA.[7]
-
Chromatographic Methods:
-
Anion-Exchange Chromatography (IEX): Similar to endotoxin removal, IEX is very effective for removing negatively charged nucleic acids.[5][6] At neutral pH, DNA and RNA bind tightly to anion-exchange resins.[6]
-
Heparin Affinity Chromatography: Heparin is a highly sulfated glycosaminoglycan that mimics the structure of DNA, making it an effective affinity ligand for binding and removing nucleic acid-binding proteins and residual nucleic acids.[7]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on size.[5] Larger nucleic acid molecules will elute in the void volume, separated from smaller proteins.[5]
-
-
Precipitation: Ammonium sulfate precipitation can be used to selectively precipitate the protein of interest, leaving nucleic acids in the supernatant.[7]
Experimental Protocol: Nuclease Treatment and IEX for Nucleic Acid Removal
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Nuclease Digestion: Add DNase I (e.g., 10 µg/mL) and RNase A (e.g., 10 µg/mL) or a broad-spectrum nuclease to the lysate. Incubate on ice or at room temperature as per the manufacturer's instructions to allow for nucleic acid degradation.[6]
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Ion-Exchange Chromatography:
-
Equilibrate an anion-exchange column with a low-salt buffer.
-
Load the clarified lysate onto the column. Nucleic acids will bind to the positively charged resin.
-
Collect the flow-through containing the protein of interest (if it does not bind under these conditions).
-
Wash the column with the equilibration buffer to remove any non-specifically bound molecules.
-
Elute the bound nucleic acids with a high-salt buffer.
-
Logical Workflow for Nucleic Acid Removal:
Caption: Workflow for removing nucleic acid contamination.
Protease Inhibition
Question: I am observing degradation of my target protein during purification, as evidenced by extra bands on an SDS-PAGE gel. How can I prevent this?
Answer: Proteolysis, the enzymatic degradation of proteins by proteases, is a major concern during purification.[8] Proteases are released from cellular compartments upon cell lysis and can quickly degrade the target protein.[8]
Troubleshooting Steps:
-
Work at Low Temperatures: Perform all purification steps at 4°C to reduce the activity of most proteases.[9][10]
-
Use Protease Inhibitor Cocktails: The most effective strategy is to add a cocktail of protease inhibitors to the lysis buffer.[8] These cocktails contain a mixture of inhibitors that target different classes of proteases (e.g., serine, cysteine, metalloproteases).[8][11]
-
Specific Inhibitors: If the class of the problematic protease is known, specific inhibitors can be used. For example:
-
Chromatographic Removal:
Signaling Pathway of Proteolytic Degradation and Inhibition:
Caption: Inhibition of proteolytic degradation.
Phenolic Compound Contamination (Primarily for Plant-Derived Proteins)
Question: My plant-derived protein extract is brown and precipitates easily. I suspect phenolic compounds are the issue. How can I remove them?
Answer: Phenolic compounds are secondary metabolites in plants that can bind to proteins, causing aggregation, precipitation, and discoloration of the final product.[13][14] Their removal is crucial for obtaining high-quality plant-derived proteins.
Troubleshooting Steps:
-
Adsorption with Polyvinylpolypyrrolidone (PVPP): PVPP is an insoluble polymer that has a high affinity for polyphenols and can effectively remove them from solution through hydrogen bonding.[15] A PVPP column can be used to bind and remove these compounds.[15]
-
Solvent Extraction: Conventional liquid-liquid or solid-liquid extraction methods using solvents like ethanol or acetone can be used to separate polyphenols from proteins.[16]
-
Chromatographic Methods:
-
Ultrafiltration/Diafiltration: Membrane-based techniques can be used to separate smaller phenolic compounds from larger protein molecules.[13]
Experimental Workflow for Phenolic Compound Removal using PVPP:
Caption: Removal of phenolic compounds using a PVPP column.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. sinobiological.com [sinobiological.com]
- 4. reddit.com [reddit.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Removing nucleic acids from nucleoid-associated proteins purified by affinity column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Protease Inhibitors [labome.com]
- 12. pdf.dutscher.com [pdf.dutscher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the production of Poacic acid for commercial use.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Poacic acid for commercial use.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis Stage 1: Esterification of Ferulic Acid to Ethyl Ferulate
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of ethyl ferulate (<90%) | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient catalyst concentration. - Degradation of ferulic acid at high temperatures. | - Extend the reaction time and monitor progress using TLC.[1] - Optimize the reaction temperature; microwave-assisted synthesis can significantly accelerate the reaction.[1][2] - Ensure the correct molar ratio of ferulic acid to ethanol and catalyst (e.g., sulfuric acid).[2] - Avoid excessive heat to minimize oxidation of ferulic acid.[3][4] |
| Presence of unreacted ferulic acid in the product | - Inefficient esterification. - Insufficient reaction time or temperature. | - Increase the reaction time or temperature moderately. - Ensure adequate mixing. - Consider using a more efficient catalytic system. |
| Formation of side products | - High reaction temperatures leading to degradation. - Presence of impurities in the starting ferulic acid. | - Lower the reaction temperature and extend the reaction time. - Use high-purity ferulic acid as the starting material. |
Synthesis Stage 2: Peroxidase-Catalyzed Dehydrodimerization of Ethyl Ferulate
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude diferulates (<90%) | - Inefficient enzyme activity. - Poor recovery of the product from the reaction mixture. - Suboptimal pH or temperature for the peroxidase enzyme. | - Ensure the peroxidase enzyme is active and used at the correct concentration. - Improve product recovery by bubbling air through the reaction mixture to remove acetone, which enhances precipitation.[5] - Optimize the reaction buffer pH and maintain the optimal temperature for the enzyme. |
| Formation of multiple, difficult-to-separate diferulate isomers | - Non-specific nature of free radical coupling. | - While the formation of various isomers is inherent to the reaction, downstream purification is designed to isolate the desired 8-5'-diferulate. Minor impurities can often be carried into the next step without additional purification.[5] |
Synthesis Stage 3: Alkaline Hydrolysis of Diferulates to this compound
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crystalline this compound (<25%) | - Incomplete hydrolysis. - Degradation of this compound under harsh alkaline conditions. - Losses during purification. | - Ensure complete hydrolysis by monitoring the reaction with TLC. - Avoid prolonged exposure to strong alkali to prevent degradation. - Optimize the purification process to minimize product loss. |
| Presence of impurities after hydrolysis | - Incomplete hydrolysis of all diferulates. - Formation of degradation products. | - Purify the crude this compound using flash column chromatography.[5] - Adjust the pH carefully during workup to selectively precipitate this compound. |
Purification Stage: Flash Column Chromatography
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound is not eluting from the silica gel column (streaking or tailing) | - this compound is a polar compound and interacts strongly with the acidic silica gel.[6] | - Use a more polar solvent system. A common strategy for polar compounds is to add a small amount of a basic modifier like triethylamine (1-3%) to the eluent to deactivate the silica gel.[7] - Consider using a different stationary phase such as alumina or reverse-phase silica.[6][8] - Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[7] |
| Poor separation of this compound from impurities | - Inappropriate solvent system. - Column overloading. - Improper column packing. | - Optimize the solvent system using TLC to achieve good separation (Rf of ~0.2-0.4 for the product). - Do not overload the column; use an appropriate amount of silica gel for the amount of crude product. - Ensure the column is packed uniformly to prevent channeling.[9] |
| Product degradation on the column | - Sensitivity of this compound to the acidic nature of silica gel. | - Deactivate the silica gel with a base (e.g., triethylamine) before running the column.[7] - Run the column quickly to minimize the contact time of the compound with the stationary phase. |
Frequently Asked Questions (FAQs)
General Production
-
Q1: What is the overall expected yield for the three-step synthesis of this compound? A1: The reported yields are approximately 92% for the esterification of ferulic acid, 91% for the dehydrodimerization of ethyl ferulate, and a final yield of 25% for crystalline this compound after alkaline hydrolysis and purification.[5]
-
Q2: What are the key improvements for scaling up this compound production? A2: Two key improvements for large-scale production include bubbling air through the dehydrodimerization reaction to improve recovery and "telescoping" minor impurities from the dimerization step directly into the hydrolysis step to eliminate an additional purification, reducing overall cost.[5]
-
Q3: What are the main challenges in scaling up from lab to commercial production? A3: Common challenges include changes in reaction selectivity and yield, difficulties in mixing and heat transfer, ensuring consistent product quality (e.g., crystal form), and managing impurities.[10][11] It is also crucial to consider the availability and cost of raw materials and reagents at a larger scale.[12][13]
Quality Control and Analysis
-
Q4: What analytical methods are recommended for monitoring the synthesis and purity of this compound? A4: Thin-layer chromatography (TLC) is useful for monitoring the progress of reactions.[8] High-performance liquid chromatography (HPLC) with UV detection is a robust method for quantifying this compound and assessing its purity.[14][15]
-
Q5: How can the purity of the final this compound product be ensured? A5: Purity is primarily ensured through effective purification, mainly by flash column chromatography.[5] The purity should be confirmed by analytical methods such as HPLC, and the structure can be verified using techniques like NMR and mass spectrometry.[14]
Formulation and Stability
-
Q6: What are the solubility characteristics of this compound? A6: this compound has limited water solubility.[16] It is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) for in vitro assays.[16]
-
Q7: Are there any known stability issues with this compound? A7: As a phenolic compound, this compound may be susceptible to oxidation, especially at high temperatures or under harsh pH conditions.[3][4] Stability studies should be conducted to determine appropriate storage conditions and shelf-life.
Experimental Protocols
1. Synthesis of Ethyl Ferulate (Esterification)
-
Objective: To convert ferulic acid to its ethyl ester.
-
Materials: Ferulic acid, absolute ethanol, acetyl chloride.
-
Procedure:
-
Dissolve ferulic acid in absolute ethanol in a suitable reaction vessel.
-
Slowly add acetyl chloride to the stirred solution.
-
Stir the reaction mixture at room temperature for 48 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the volatiles under vacuum.
-
The resulting ethyl ferulate can be purified by column chromatography if necessary, though for scaled-up production, minor impurities may be carried to the next step.[5][14]
-
2. Synthesis of Crude Diferulates (Dehydrodimerization)
-
Objective: To dimerize ethyl ferulate to form a mixture of diferulates, primarily the 8-5' isomer.
-
Materials: Ethyl ferulate, acetone, water, peroxidase enzyme (e.g., horseradish peroxidase), hydrogen peroxide.
-
Procedure:
-
Dissolve ethyl ferulate in a mixture of acetone and water.
-
Add the peroxidase enzyme to the solution.
-
Initiate the reaction by the dropwise addition of hydrogen peroxide.
-
Stir the reaction mixture at room temperature.
-
To improve the recovery of the crude diferulates, bubble air through the reaction mixture to remove the acetone.[5]
-
Collect the precipitated crude diferulates by filtration.
-
3. Synthesis of this compound (Alkaline Hydrolysis)
-
Objective: To hydrolyze the crude diferulates to yield this compound.
-
Materials: Crude diferulates, aqueous sodium hydroxide.
-
Procedure:
-
Suspend the crude diferulates in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for a specified period, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the crude this compound.
-
Collect the crude product by filtration and wash with water.
-
4. Purification of this compound (Flash Column Chromatography)
-
Objective: To purify the crude this compound.
-
Materials: Crude this compound, silica gel, appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a triethylamine modifier).
-
Procedure:
-
Prepare a silica gel column. If the crude product is sensitive to acidic silica, pre-treat the column by flushing with a solvent system containing 1-3% triethylamine.[7]
-
Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the production of this compound.
Caption: Mechanism of action of this compound on fungal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. sdlookchem.com [sdlookchem.com]
- 11. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 12. catsci.com [catsci.com]
- 13. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating β-1,3-Glucan as the Primary Target of Poacic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Poacic acid's performance against other β-1,3-glucan targeting antifungals, supported by experimental data. We delve into the validation of β-1,3-glucan as the primary molecular target of this compound, presenting key experimental findings and detailed methodologies.
Executive Summary
Comparative Performance: this compound vs. Echinocandins
The antifungal activity of this compound and echinocandins, such as caspofungin, has been evaluated against various fungal species. The following tables summarize the key quantitative data from these studies.
| Compound | Organism | Method | Endpoint | Value | Reference |
| This compound | Saccharomyces cerevisiae | Broth Microdilution | IC50 | 111 µg/mL | [6] |
| This compound | Saccharomyces cerevisiae | In vitro Glucan Synthase Assay | IC50 | 31 µg/mL | [7] |
| This compound | Candida albicans (SC5314) | In vitro Glucan Synthase Assay | IC50 | 194 µg/mL | [8][9] |
| This compound | Candida albicans (NR3 - Caspofungin Resistant) | In vitro Glucan Synthase Assay | IC50 | 220 µg/mL | [8][9] |
| Caspofungin | Candida albicans | Broth Microdilution (RPMI) | MIC90 | 0.25 - 1 µg/mL | [10][11] |
| Caspofungin | Candida glabrata | Broth Microdilution (RPMI) | MIC90 | 0.25 - 0.5 µg/mL | [11] |
| Caspofungin | Candida spp. (8,197 isolates) | Broth Microdilution (CLSI M27-A2) | MIC90 | 0.25 µg/mL | [12] |
Table 1: Comparative Antifungal Activity of this compound and Caspofungin. This table highlights the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration for 90% of isolates (MIC90) for this compound and caspofungin against key fungal species.
Experimental Validation of β-1,3-Glucan as the Target
Several key experiments have been instrumental in validating β-1,3-glucan as the primary target of this compound.
Chemical Genomics with Saccharomyces cerevisiae
Chemical genomic profiling in Saccharomyces cerevisiae revealed that yeast deletion mutants lacking genes involved in cell wall biosynthesis and maintenance exhibited increased sensitivity to this compound.[4][7] This provided the initial evidence pointing towards the fungal cell wall as the target.
References
- 1. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Plant-derived antifungal agent this compound targets β-1,3-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yeast species-specific, differential inhibition of β-1,3-glucan synthesis by this compound and caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Poacic acid's antifungal effects across different fungal species.
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research highlights the consistent and reproducible antifungal activity of poacic acid across a diverse range of fungal species. This plant-derived compound demonstrates significant potential as a novel antifungal agent, primarily by targeting the synthesis and remodeling of β-1,3-glucan, a critical component of the fungal cell wall.[1][2][3] This guide provides an in-depth comparison of this compound's efficacy, details the experimental protocols for its evaluation, and visualizes its mechanism of action.
Comparative Efficacy of this compound
This compound has demonstrated a broad spectrum of antifungal activity. Its effects are particularly notable against various plant pathogens and model yeast species. The table below summarizes the Minimum Inhibitory Concentration (MIC) values and other measures of efficacy from multiple studies, showcasing its consistent performance.
| Fungal Species | Efficacy Measurement | Result | Reference |
| Saccharomyces cerevisiae | IC50 | 111 µg/mL (324 µM) | [4] |
| Sclerotinia sclerotiorum | Dose-dependent inhibition of colony growth and mycelial weight | Significant | [3][4] |
| Alternaria solani | Growth inhibition | Significant | [1][3] |
| Phytophthora sojae (Oomycete) | Inhibition of colony growth | Significant | [1][3] |
| Candida albicans (wild-type) | Growth inhibition | No significant effect | [5][6] |
| Candida albicans (plasma membrane-damaged mutants) | Fungicidal effect | Observed | [5][7] |
It is important to note that while this compound shows strong activity against many fungi, its efficacy against Candida species appears to be limited unless the plasma membrane is compromised.[5][6] This suggests a potential for synergistic applications with membrane-targeting antifungal agents. Research has indeed shown that this compound acts synergistically with both caspofungin and fluconazole.[1][3]
Mechanism of Action: Targeting the Fungal Cell Wall
This compound's primary mode of action is the inhibition of β-1,3-glucan synthesis, a process essential for maintaining the integrity of the fungal cell wall.[1][3][4] Unlike echinocandins such as caspofungin, which inhibit the β-1,3-glucan synthase enzyme complex, this compound appears to directly bind to β-1,3-glucan itself.[1][2][8] This distinct mechanism is a key factor in its unique antifungal profile.
Furthermore, this compound's interaction with the cell wall triggers cellular stress responses, leading to the activation of the Cell-Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways in yeast.[2][6][8] This activation is a compensatory mechanism by the fungal cell to cope with cell wall damage.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of this compound in fungal cells.
Experimental Protocols
The reproducibility of this compound's antifungal effects is supported by standardized experimental methodologies. The following outlines a typical workflow for assessing its antifungal properties.
Minimal Inhibitory Concentration (MIC) Broth Double-Dilution Assay
A common method to quantify the antifungal activity of this compound is the broth double-dilution assay, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 with minor modifications.[5][6]
-
Culture Preparation: Fungal strains are streaked from glycerol stocks onto appropriate agar plates (e.g., YPAD for yeast) and incubated.
-
Inoculum Preparation: Colonies are suspended in a buffer solution (e.g., PBS) and diluted to a standardized optical density (e.g., 0.01 OD600) in fresh culture medium.
-
Serial Dilution: this compound is serially diluted in the culture medium within a 96-well microplate to create a range of concentrations.
-
Inoculation: An equal volume of the prepared fungal suspension is added to each well containing the serially diluted compound.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 30°C for 24 hours).
-
Data Analysis: The optical density at 600 nm (OD600) is measured using a plate reader. The MIC is determined as the lowest concentration of this compound that causes a significant reduction (e.g., ≥80%) in growth compared to the no-drug control.[5][6]
The following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for antifungal susceptibility testing.
Conclusion
The available data strongly support the reproducible antifungal effects of this compound against a variety of fungal species, particularly plant pathogens. Its unique mechanism of action, targeting β-1,3-glucan directly, distinguishes it from existing antifungal agents and presents a promising avenue for the development of new fungicidal treatments. The synergistic effects observed with other antifungals further enhance its potential clinical and agricultural applications. Future research should continue to explore its efficacy against a broader range of fungal pathogens and optimize its application in combination therapies.
References
- 1. Plant-derived antifungal agent this compound targets β-1,3-glucan (Journal Article) | OSTI.GOV [osti.gov]
- 2. docta.ucm.es [docta.ucm.es]
- 3. pnas.org [pnas.org]
- 4. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound, a β-1,3-glucan-binding antifungal agent, inhibits cell-wall remodeling and activates transcriptional responses regulated by the cell-wall integrity and high-osmolarity glycerol pathways in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Poacic Acid and Caspofungin: Unraveling a Tale of Two Fungal Cell Wall Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the mechanisms of action of two potent antifungal agents: the plant-derived Poacic acid and the widely used echinocandin, caspofungin. While both compounds ultimately disrupt the fungal cell wall by targeting β-1,3-glucan, their molecular interactions and downstream consequences present distinct profiles, offering unique therapeutic possibilities.
This guide delves into their mechanisms of action, presents a quantitative comparison of their efficacy, details the experimental protocols used to elucidate their functions, and provides visual representations of their cellular pathways.
Mechanisms of Action: A Divergence in Targeting β-1,3-Glucan
Both this compound and caspofungin owe their antifungal activity to the disruption of β-1,3-glucan, a critical structural polymer in the fungal cell wall that is absent in mammalian cells, making it an excellent therapeutic target. However, their strategies for achieving this disruption are fundamentally different.
Caspofungin: The Enzyme Inhibitor
Caspofungin, a member of the echinocandin class of antifungals, functions as a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is a transmembrane protein complex responsible for polymerizing UDP-glucose into β-1,3-glucan chains. Specifically, caspofungin binds to the Fks1p subunit of this complex, effectively halting the synthesis of new glucan polymers.[3] This blockade of a crucial biosynthetic pathway weakens the cell wall's structural integrity, rendering the fungal cell susceptible to osmotic stress and leading to cell lysis and death.[3][4]
This compound: The Direct Binder
In contrast, this compound, a natural product discovered in lignocellulosic hydrolysates of grasses, employs a more direct approach.[5][6] Instead of inhibiting the synthase enzyme, this compound appears to directly bind to the β-1,3-glucan polymer itself.[5][6] This binding is thought to interfere with the proper assembly and cross-linking of the glucan chains within the cell wall matrix, thereby compromising its structure and function.[7] This distinct mechanism is supported by evidence showing that this compound's antifungal activity is not correlated with the sensitivity of fungal species to caspofungin and that it can be effective against strains with mutations in the Fks1p subunit that confer resistance to echinocandins.[8][9]
Quantitative Performance: A Head-to-Head Comparison
The differing mechanisms of this compound and caspofungin are reflected in their antifungal efficacy, which can be quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC). The following table summarizes key quantitative data for both compounds against the model yeast Saccharomyces cerevisiae.
| Parameter | This compound | Caspofungin | Fungal Species | Reference |
| Whole-Cell IC50 | 111 µg/mL (324 µM) | ~0.125 - 0.5 mg/L | Saccharomyces cerevisiae | [4][10] |
| In Vitro β-1,3-Glucan Synthase Inhibition IC50 | 31 µg/mL | ~194 - 220 µg/mL (for comparison against Fks1 mutants) | Saccharomyces cerevisiae | [4][9] |
Note: Direct comparison of IC50 and MIC values across different studies can be challenging due to variations in experimental conditions. The data presented here are intended to provide a general comparative overview.
Synergistic Potential
An intriguing aspect of this compound is its synergistic activity when combined with other antifungal agents, including caspofungin.[5][6] This suggests that their distinct mechanisms of action can be leveraged to create a more potent antifungal effect than either compound alone. The direct binding of this compound to β-1,3-glucan may further weaken the cell wall, making it more susceptible to the effects of caspofungin's inhibition of glucan synthesis.
Cellular Stress Responses: Activation of the Cell Wall Integrity Pathway
Disruption of the fungal cell wall by either this compound or caspofungin triggers a cellular stress response known as the Cell Wall Integrity (CWI) pathway.[1][2][4][5][11] This signaling cascade is a crucial defense mechanism that attempts to repair cell wall damage and maintain cellular homeostasis.
Both compounds lead to the activation of the CWI pathway, which involves a series of protein kinases that ultimately regulate the expression of genes involved in cell wall remodeling and reinforcement.[1][4][5][11] However, the transcriptional profiles induced by this compound and caspofungin differ, further highlighting their distinct modes of action.[1][7]
Below are diagrams illustrating the proposed mechanisms of action and the activation of the CWI pathway by this compound and caspofungin.
Experimental Protocols
The elucidation of the mechanisms of this compound and caspofungin has relied on a variety of sophisticated experimental techniques. Below are summaries of the key protocols.
In Vitro β-1,3-Glucan Synthase Activity Assay
This assay is crucial for determining the direct inhibitory effects of compounds on the β-1,3-glucan synthase enzyme.
-
Objective: To measure the in vitro activity of β-1,3-glucan synthase in the presence and absence of inhibitors.
-
Methodology:
-
Membrane Preparation: Fungal cells (e.g., S. cerevisiae) are grown to mid-log phase and harvested. The cell walls are enzymatically digested to produce spheroplasts, which are then lysed to release the cellular contents. Microsomal fractions containing the membrane-bound β-1,3-glucan synthase are isolated by differential centrifugation.
-
Enzyme Reaction: The microsomal preparation is incubated in a reaction buffer containing the substrate UDP-[14C]glucose, a GTP analog (for enzyme activation), and varying concentrations of the test compound (this compound or caspofungin).
-
Product Quantification: The reaction is stopped, and the radiolabeled β-1,3-glucan product is precipitated and collected on a filter. The amount of incorporated radioactivity is measured using a scintillation counter, which is proportional to the enzyme activity.
-
Data Analysis: Enzyme inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Fungal Cell Wall Composition Analysis
This protocol allows for the quantification of the major polysaccharide components of the fungal cell wall.
-
Objective: To determine the relative amounts of β-glucan, chitin, and mannan in the fungal cell wall following treatment with antifungal agents.
-
Methodology:
-
Cell Wall Isolation: Fungal cells are cultured with or without the test compound. The cells are harvested and mechanically disrupted (e.g., with glass beads) to break them open. The cell walls are then isolated from the cytoplasmic contents by repeated centrifugation and washing steps.
-
Polysaccharide Hydrolysis: The isolated cell walls are subjected to acid hydrolysis (e.g., with sulfuric acid) to break down the polysaccharides into their constituent monosaccharides (glucose from glucan, glucosamine from chitin, and mannose from mannan).
-
Monosaccharide Quantification: The resulting monosaccharides are separated and quantified using techniques such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or colorimetric assays.
-
Data Analysis: The amounts of each monosaccharide are used to calculate the percentage of each polysaccharide in the total cell wall dry weight.
-
Chemical Genomics and Morphological Profiling (S. cerevisiae)
These powerful techniques provide insights into the mode of action of a compound by analyzing its effects on a genome-wide scale and on cellular morphology.
-
Objective: To identify the cellular pathways and gene products affected by a compound and to compare its induced phenotype to a library of known genetic perturbations.
-
Methodology:
-
Chemical Genomics: A collection of thousands of S. cerevisiae deletion mutants, each lacking a single non-essential gene, is grown in the presence of the test compound. The growth of each mutant is measured and compared to its growth in the absence of the compound. Genes whose deletion results in increased sensitivity or resistance to the compound are identified, providing clues about the compound's target pathway.
-
Morphological Profiling: Wild-type yeast cells are treated with the compound, and high-resolution images of the cells are captured. A large number of morphological parameters (e.g., cell size, shape, bud morphology) are automatically extracted from the images. This "morphological fingerprint" is then compared to a database of morphological profiles from the deletion mutant collection. A strong correlation between the compound-induced profile and the profile of a specific mutant suggests that the compound may target the protein encoded by that gene or a related pathway.
-
Conclusion
This compound and caspofungin represent two distinct yet effective strategies for targeting the fungal cell wall. Caspofungin's well-established mechanism of inhibiting β-1,3-glucan synthase has made it a cornerstone of antifungal therapy. This compound, with its novel mechanism of directly binding β-1,3-glucan, presents an exciting new avenue for antifungal drug development. Its unique mode of action and synergistic potential with existing drugs suggest that it could be a valuable tool in combating fungal infections, particularly in the face of growing resistance to current therapies. Further research into the precise molecular interactions of this compound and its in vivo efficacy will be crucial in realizing its full therapeutic potential.
References
- 1. This compound, a β-1,3-glucan-binding antifungal agent, inhibits cell-wall remodeling and activates transcriptional responses regulated by the cell-wall integrity and high-osmolarity glycerol pathways in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of the Activity of Caspofungin at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
Cross-validation of Poacic acid's activity in different laboratory settings.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Poacic acid's antifungal activity as demonstrated across different laboratory settings. The data presented here is synthesized from multiple independent studies, offering a cross-validation of its mechanism and efficacy. This document details the experimental protocols used to assess its function and visualizes its impact on fungal signaling pathways.
Quantitative Analysis of this compound's Antifungal Efficacy
The following tables summarize the key quantitative data on this compound's activity against various fungal models, primarily Saccharomyces cerevisiae. These findings from different research groups provide a consistent picture of its potency.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Organism/Enzyme | Metric | Value | Laboratory/Study Reference |
| Saccharomyces cerevisiae | IC₅₀ | 111 µg/mL | Piotrowski et al.[1] |
| Saccharomyces cerevisiae | Significant Growth Inhibition | ≥ 256 µg/mL | Yona et al.[2] |
| β-1,3-glucan synthase | IC₅₀ | 31 µg/mL | Piotrowski et al.[3][4] |
Table 2: Synergistic Antifungal Effects with this compound
| Combination | Effect | Target Organism | Laboratory/Study Reference |
| This compound + Caspofungin | Synergistic | Saccharomyces cerevisiae | Piotrowski et al.[3][4][5] |
| This compound + Fluconazole | Synergistic | Saccharomyces cerevisiae | Piotrowski et al.[3][5] |
Detailed Experimental Protocols
The following are descriptions of key experimental methodologies employed in the cited studies to elucidate the antifungal activity of this compound.
Chemical Genomic Profiling
This technique was utilized to identify the cellular pathways affected by this compound.
-
Organism: A collection of approximately 4,000 haploid Saccharomyces cerevisiae gene deletion mutants was used.
-
Procedure:
-
The optimal inhibitory concentration of this compound was determined to be 88 µg/mL, which resulted in 70-80% growth compared to a solvent control.
-
The pooled deletion mutant collection was grown in 200-µL cultures with 88 µg/mL this compound or a DMSO control for 48 hours at 30°C.
-
Genomic DNA was extracted, and the unique barcode of each mutant strain was amplified by PCR.
-
The relative abundance of each mutant in the treated and control pools was determined by microarray analysis or next-generation sequencing.
-
Mutants showing increased sensitivity or resistance to this compound were identified, and the corresponding genes were mapped to cellular pathways. This analysis revealed that mutants with deletions in genes related to cell wall synthesis and maintenance were particularly sensitive to this compound.[4][5] The Protein Kinase C (PKC) pathway, which governs cell wall integrity, was identified as the most sensitive pathway.[1][4]
-
In Vitro β-1,3-Glucan Synthase Activity Assay
This assay was performed to determine the direct inhibitory effect of this compound on its target enzyme.
-
Procedure:
-
A membrane fraction containing β-1,3-glucan synthase was prepared from Saccharomyces cerevisiae.
-
The enzyme preparation was incubated with the substrate UDP-glucose (radiolabeled or fluorescently tagged) and varying concentrations of this compound.
-
The amount of synthesized β-1,3-glucan was quantified by measuring the incorporation of the label into the glucan polymer.
-
The concentration of this compound that resulted in a 50% inhibition of enzyme activity (IC₅₀) was determined to be 31 µg/mL.[3][4]
-
Morphological Analysis
High-dimensional microscopy was used to observe the physical changes in yeast cells upon treatment with this compound.
-
Procedure:
-
Saccharomyces cerevisiae cells were cultured in the presence of varying concentrations of this compound (e.g., 0, 25, 50, 75, 100, or 125 μg/mL).[4]
-
Cells were fixed and stained to visualize the cell shape, actin cytoskeleton, and nuclear DNA.[4]
-
Images were captured using high-resolution microscopy and analyzed using image processing software (e.g., CalMorph) to quantify morphological parameters.
-
This compound treatment was observed to cause abnormal cell morphology, including an increased bud neck size and heterogeneous cell shapes, which are characteristic phenotypes of agents that target the cell wall.[4]
-
Visualizing the Impact of this compound
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: Signaling pathways activated by this compound-induced cell wall stress.
Caption: A generalized experimental workflow for characterizing this compound's activity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant-derived antifungal agent this compound targets β-1,3-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Poacic Acid and its Synthetic Analogs in Antifungal Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the plant-derived antifungal agent, Poacic acid (PA), and its emerging synthetic analogs. This compound, a stilbenoid discovered in lignocellulosic hydrolysates of grasses, has garnered significant attention for its novel mechanism of action targeting fungal cell wall integrity. This document outlines its performance against various fungal pathogens, details the underlying signaling pathways, and presents a comparative analysis with its synthetic derivatives, offering insights for future antifungal drug development.
Performance and Biological Activity: A Quantitative Overview
This compound exhibits a broad spectrum of antifungal activity against various yeast and filamentous fungi. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC), is comparable to some commercially available fungicides.
A study screening nine diferulates identified this compound as having the highest bioactivity against Saccharomyces cerevisiae, with an IC50 of 111 µg/mL (324 µM). This level of inhibition is comparable to the widely used fungicides picoxystrobin (IC50 of 308 µM) and polyoxin D (IC50 of 340 µM). Furthermore, this compound demonstrates significant synergistic effects when combined with other antifungal agents. For instance, a concentration of 125 µg/mL of this compound shows significant synergy with caspofungin (12.5 ng/mL) and fluconazole (3.8 µg/mL).
The antifungal activity of this compound extends to economically important plant pathogens. It has been shown to inhibit the growth of Sclerotinia sclerotiorum, Alternaria solani, and Phytophthora sojae. A single application of this compound has been demonstrated to substantially reduce lesion development caused by S. sclerotiorum on infected leaves.
While this compound shows promise, structure-activity relationship studies on a limited set of synthetic derivatives indicate that the parent molecule has a low tolerance for chemical modifications. The carboxylic acid and phenol groups of this compound are crucial for its antifungal activity. In a study that synthesized five this compound derivatives, only one, compound 4, retained some of the bioactivity of the parent compound, while the others showed no significant effect on the growth of S. cerevisiae.
More successful modifications have been achieved by conjugating this compound with other antifungal agents. For example, conjugates of this compound with caspofungin displayed antifungal activity against a panel of fungal strains, albeit with higher MIC values compared to the parent caspofungin.
Another relevant synthetic analog is poacidiene , a diferulate derivative with high structural similarity to this compound. However, their mechanisms of action are fundamentally different. While this compound targets cell wall integrity, poacidiene appears to impact the DNA damage response.
Table 1: Antifungal Activity of this compound and its Analogs
| Compound | Fungal Species | IC50 (µg/mL) | MIC (µg/mL) | Notes |
| This compound | Saccharomyces cerevisiae | 111 | - | Comparable to picoxystrobin and polyoxin D. |
| Sclerotinia sclerotiorum | - | Inhibits colony growth and mycelial weight in a dose-dependent manner. | ||
| Alternaria solani | - | Inhibits growth. | ||
| Phytophthora sojae | - | Inhibits growth. | ||
| This compound Derivative (Compound 4) | Saccharomyces cerevisiae | - | Maintained some bioactivity. | |
| Other PA Derivatives (Compounds 1, 2, 3, 5) | Saccharomyces cerevisiae | - | No significant activity. | |
| This compound-Caspofungin Conjugates | Various fungal strains | - | 1 < MIC < 4 | Higher MIC values than parent caspofungin. |
| Poacidiene | Saccharomyces cerevisiae | - | - | Different mechanism of action (DNA damage response). |
Mechanism of Action: Targeting the Fungal Cell Wall
This compound's primary mode of action is the disruption of the fungal cell wall by targeting β-1,3-glucan. This interaction leads to a cascade of cellular events, primarily the activation of the Cell Wall Integrity (CWI) and the High-Osmolarity Glycerol (HOG) signaling pathways.
Upon exposure to this compound, fungal cells exhibit morphological changes characteristic of cell wall stress, such as increased bud neck size and heterogeneity of cell morphology. Chemical genomic analysis has revealed that yeast mutants with deletions in genes related to cell wall biosynthesis and maintenance are hypersensitive to this compound. Specifically, the PKC pathway, which governs CWI signaling, is the most sensitive pathway to this compound treatment.
This compound has been shown to localize to the yeast cell wall and directly bind to β-1,3-glucan, inhibiting its synthesis both in vivo and in vitro. This binding affinity for β-1,3-glucan is approximately 30-fold higher than for chitin. Beyond inhibiting β-1,3-glucan synthase, this compound also inhibits the activity of glucan-elongating enzymes (Gas1 and Gas2) and a chitin-glucan transglycosylase (Crh1).
The activation of the CWI and HOG pathways is a cellular stress response to the cell wall damage caused by this compound. This is a key differentiator from other antifungals like caspofungin, which also targets β-1,3-glucan synthesis but elicits different transcriptional profiles and regulatory circuits.
Caption: Signaling pathway of this compound in fungal cells.
Experimental Protocols
Broth Microdilution Assay for Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
1. Inoculum Preparation:
-
Fungal strains are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 30°C.
-
A suspension of fungal cells is prepared in sterile saline or phosphate-buffered saline (PBS) and adjusted to a concentration of 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 cells/mL.
-
The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
2. Drug Dilution:
-
A stock solution of the test compound (this compound or its analogs) is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
3. Incubation:
-
100 µL of the prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control (drug-free well). Growth inhibition is determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Caption: Experimental workflow for the Broth Microdilution Assay.
Cell Wall Integrity Pathway Activation Assay
This assay determines if a compound induces the CWI pathway by measuring the phosphorylation of the downstream MAPK Slt2.
1. Cell Culture and Treatment:
-
Yeast cells (e.g., S. cerevisiae) are grown in appropriate liquid medium to mid-log phase.
-
The cells are then treated with the test compound (e.g., this compound at a specific concentration) for various time points.
2. Protein Extraction:
-
At each time point, cells are harvested by centrifugation.
-
Total protein extracts are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
3. Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of Slt2 (anti-phospho-p44/42 MAPK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
The signal is detected using a chemiluminescent substrate. A loading control (e.g., an antibody against a housekeeping protein like G6PDH) is used to ensure equal protein loading.
4. Analysis:
-
The intensity of the bands corresponding to phosphorylated Slt2 is quantified and normalized to the loading control. An increase in the phosphorylated Slt2 signal indicates activation of the CWI pathway.
Conclusion and Future Directions
This compound represents a promising new class of antifungal agents with a distinct mechanism of action that differentiates it from many existing drugs. Its ability to disrupt the fungal cell wall through direct interaction with β-1,3-glucan and subsequent activation of the CWI and HOG pathways provides a solid foundation for its further development.
The limited success in creating potent synthetic analogs through simple chemical modifications suggests that the core structure of this compound is finely tuned for its biological activity. Future efforts in developing synthetic analogs should focus on strategies that preserve the essential pharmacophoric features of the molecule, namely the carboxylic acid and phenol groups. The development of hybrid molecules, such as the this compound-caspofungin conjugates, presents an interesting avenue for creating novel antifungals with potentially enhanced properties.
Further research is warranted to expand the library of synthetic analogs and to perform comprehensive head-to-head comparisons to elucidate a more detailed structure-activity relationship. Additionally, exploring the antifungal activity of these compounds against a broader range of clinically relevant fungal pathogens will be crucial for their translation into therapeutic applications. The distinct mechanism of action of the related compound, poacidiene, also highlights the potential for discovering novel antifungal scaffolds from natural product sources.
Independent Verification of Poacic Acid's Synergistic Effects with Fluconazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic antifungal activity of poacic acid when combined with fluconazole. The information is compiled from peer-reviewed scientific literature to assist researchers in evaluating the potential of this combination therapy. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying mechanisms of action.
Quantitative Analysis of Synergistic Effects
The combination of this compound and fluconazole has been shown to exhibit significant synergistic antifungal activity. This synergy allows for the effective inhibition of fungal growth at concentrations lower than those required for each compound individually. A key study by Piotrowski and colleagues in 2015 demonstrated this synergistic interaction against Saccharomyces cerevisiae.[1][2][3] While the specific Fractional Inhibitory Concentration Index (FICI) values from the definitive study are not publicly detailed, the research highlights a significant synergistic effect at specific concentrations.
Below is a table summarizing the concentrations at which synergy was observed, providing a benchmark for experimental replication.
| Compound | Concentration for Synergy | Fungal Strain | Reference |
| This compound | 125 µg/mL | Saccharomyces cerevisiae | [1] |
| Fluconazole | 3.8 µg/mL | Saccharomyces cerevisiae | [1] |
Note: The Fractional Inhibitory Concentration Index (FICI) is a standard measure of synergy. An FICI of ≤ 0.5 is a strong indicator of a synergistic relationship. While not explicitly stated in the primary literature for this specific combination, the reported "significant synergy" suggests that the FICI would likely fall within this range.
Experimental Protocols
The following is a generalized protocol for a checkerboard microdilution assay to independently verify the synergistic effects of this compound and fluconazole. This protocol is based on standard antifungal susceptibility testing methods.
Materials
-
This compound (analytical grade)
-
Fluconazole (analytical grade)
-
Fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (for reading optical density at 600 nm)
-
Sterile pipette tips and reservoirs
Methodology
-
Preparation of Drug Stock Solutions: Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum: Culture the fungal strain overnight in RPMI-1640 medium at 30°C. Adjust the cell density to 1-5 x 10^6 cells/mL in fresh RPMI-1640.
-
Checkerboard Setup:
-
In a 96-well plate, create a two-dimensional gradient of this compound and fluconazole.
-
Serially dilute this compound horizontally across the plate.
-
Serially dilute fluconazole vertically down the plate.
-
Each well will contain a unique combination of concentrations of the two compounds.
-
Include control wells with no drugs (growth control) and wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculation: Add the prepared fungal inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Data Analysis:
-
Measure the optical density (OD) at 600 nm to determine fungal growth.
-
The MIC is defined as the lowest concentration of the drug that inhibits fungal growth by ≥50% compared to the growth control.
-
Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone)
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizing the Mechanism of Action
The synergistic activity of this compound and fluconazole stems from their distinct and complementary mechanisms of action, which create a multi-pronged attack on the fungal cell.
Experimental Workflow
The following diagram illustrates the workflow for a typical checkerboard assay to determine antifungal synergy.
Caption: Workflow for Checkerboard Synergy Assay.
Signaling Pathways of Synergistic Action
This compound and fluconazole target two different essential components of the fungal cell: the cell wall and the cell membrane, respectively.
-
This compound: This compound inhibits the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[1][2] This disruption weakens the cell wall, making the fungus more susceptible to osmotic stress and other external threats. The weakening of the cell wall is believed to activate the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways as a compensatory response.
-
Fluconazole: As a triazole antifungal, fluconazole inhibits the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Depletion of ergosterol disrupts the structure and function of the cell membrane.
The synergistic effect arises from the simultaneous attack on both the cell wall and the cell membrane. The compromised cell wall due to this compound likely enhances the penetration and efficacy of fluconazole in disrupting the cell membrane, leading to a more potent antifungal effect than either agent alone.
The following diagram illustrates the distinct yet complementary signaling pathways targeted by this compound and fluconazole.
References
Evaluating the Potential for Fungicide Resistance to Poacic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungicide resistance is a persistent threat to agriculture and human health, necessitating a continuous search for novel antifungal agents with diverse mechanisms of action. Poacic acid, a plant-derived compound, has shown promise as a fungicide that targets the fungal cell wall. This guide provides a comparative evaluation of this compound, juxtaposing its performance with established antifungal agents that also target the cell wall, and explores the potential for the development of resistance.
Mechanism of Action: A Tale of Two Cell Wall Components
A key strategy in overcoming fungicide resistance is to target different cellular pathways. This compound and the comparative fungicides discussed here all disrupt the integrity of the fungal cell wall, but they do so by targeting distinct components.
This compound: This natural stilbenoid directly binds to and inhibits the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[1][2] This mode of action is distinct from some other β-1,3-glucan synthesis inhibitors, suggesting a unique binding site or mechanism.[3]
Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): This class of semi-synthetic lipopeptides also inhibits β-1,3-glucan synthesis, but they do so by non-competitively inhibiting the β-1,3-glucan synthase enzyme complex, specifically the Fks1p subunit.[2][4]
Nikkomycin Z: This peptidyl nucleoside antibiotic inhibits the synthesis of chitin, another essential structural polysaccharide in the fungal cell wall.[1][5] It acts as a competitive inhibitor of chitin synthase.[6][7]
Comparative Efficacy
Direct comparative studies of this compound against echinocandins and Nikkomycin Z on a wide range of fungal pathogens are limited. The following tables summarize available efficacy data (IC50 and MIC values) from various studies. It is important to note that variations in experimental conditions (e.g., fungal strain, medium, incubation time) can influence these values.
Table 1: In Vitro Efficacy of this compound
| Fungal Species | IC50 / MIC (µg/mL) | Reference |
| Saccharomyces cerevisiae | 111 (IC50) | [1] |
| Sclerotinia sclerotiorum | Dose-dependent inhibition | [1] |
| Alternaria solani | Effective inhibition | [2] |
| Phytophthora sojae | Effective inhibition | [2] |
Table 2: In Vitro Efficacy of Echinocandins
| Fungicide | Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Caspofungin | Candida albicans | 0.015 - >16 | 1 | [8] |
| Caspofungin | Candida glabrata | 0.008 - 2 | 0.06 | [9][10] |
| Micafungin | Aspergillus fumigatus | 0.007 - 0.125 (MEC) | 0.015 - 0.125 (MEC) | [11][12] |
| Anidulafungin | Candida glabrata | 0.06 - 0.5 | 0.12 | [13] |
MEC: Minimum Effective Concentration, an alternative to MIC for some filamentous fungi.
Table 3: In Vitro Efficacy of Nikkomycin Z
| Fungal Species | MIC Range (µg/mL) | Reference |
| Coccidioides immitis | 0.125 (mycelial phase) | [5] |
| Blastomyces dermatitidis | Potent activity | [14] |
| Candida albicans | 4 - 64 (MLC) | [5] |
| Aspergillus fumigatus | >16 | [15] |
MLC: Minimum Lethal Concentration
Potential for Fungicide Resistance
While no widespread resistance to this compound has been reported, understanding potential resistance mechanisms is crucial for its development and sustainable use.
This compound:
-
Potential Mechanisms: A study identified a this compound-resistant mutant of Saccharomyces cerevisiae with a single nucleotide polymorphism in the SUR1 gene, which is involved in glycosphingolipid biosynthesis.[16] This suggests that alterations in the cell membrane composition could reduce the efficacy of this compound. Another study noted that the antifungal activity of this compound was hindered by the presence of exogenous chitin and metal ions, indicating that fungal stress responses could play a role in tolerance.
-
Synergism: this compound has demonstrated synergistic effects with caspofungin and fluconazole, which could be a strategy to combat resistance.[1][2]
Echinocandins:
-
Established Mechanisms: The primary mechanism of acquired resistance to echinocandins is the development of mutations in the "hot spot" regions of the FKS1 or FKS2 genes, which encode the catalytic subunit of β-1,3-glucan synthase.[2][17][18][19] These mutations reduce the sensitivity of the enzyme to the drug.[2]
-
Multi-drug Resistance: Some Candida glabrata strains resistant to echinocandins have also shown resistance to azole antifungals, highlighting the challenge of multi-drug resistance.[2][17]
Nikkomycin Z:
-
Potential Mechanisms: Resistance to Nikkomycin Z has been reported in some fungal species, although the mechanisms are not fully elucidated.[5] Potential mechanisms could include alterations in the chitin synthase enzyme, reduced drug uptake, or enzymatic degradation of the compound.[6]
-
Combination Therapy: Synergistic effects have been observed when Nikkomycin Z is combined with azoles, suggesting a potential strategy to enhance its efficacy and overcome resistance.[5]
Experimental Protocols
Accurate evaluation of fungicide efficacy and resistance requires standardized experimental protocols.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[16][20] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed, standardized protocols.[21]
General Workflow:
-
Preparation of Antifungal Stock Solutions: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the antifungal stock solution in a 96-well microtiter plate containing a standardized growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized suspension of fungal cells or spores from a fresh culture. The final inoculum concentration in the wells is typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts.
-
Incubation: Inoculate the microtiter plates and incubate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the drug-free control well).[21]
β-1,3-Glucan Synthase Activity Assay
This assay is used to directly measure the inhibitory effect of a compound on the β-1,3-glucan synthase enzyme.
General Protocol:
-
Membrane Preparation: Isolate fungal cell membranes, which contain the β-1,3-glucan synthase enzyme complex, through cell lysis and centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the isolated membranes, a buffer, the substrate UDP-glucose (often radiolabeled, e.g., with ¹⁴C), and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) to allow for the synthesis of β-1,3-glucan.
-
Product Separation: Stop the reaction and separate the insoluble radiolabeled β-1,3-glucan product from the unreacted UDP-[¹⁴C]glucose, typically by filtration.
-
Quantification: Quantify the amount of radioactivity in the product using a scintillation counter. The enzyme activity is proportional to the amount of incorporated radioactivity.
-
IC50 Determination: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
An alternative, non-radioactive method involves quantifying the glucan product using a fluorescent dye like aniline blue that specifically binds to β-1,3-glucans.[22][23]
Conclusion and Future Directions
This compound presents a promising avenue for the development of a new class of fungicides with a distinct mode of action targeting the fungal cell wall. Its efficacy against several plant pathogens is encouraging. However, the potential for resistance development, as suggested by the identification of a resistant mutant and the influence of fungal stress responses, warrants further investigation.
Future research should focus on:
-
Broad-spectrum efficacy studies: Evaluating the activity of this compound against a wider range of clinically and agriculturally important fungal pathogens in direct comparison with existing fungicides.
-
Resistance selection studies: Performing laboratory evolution experiments to select for this compound-resistant mutants and characterizing the genetic and molecular basis of resistance.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its antifungal activity and potentially circumvent resistance mechanisms.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of fungal infections and in field trials for agricultural applications.
By addressing these research questions, the full potential of this compound as a novel antifungal agent can be realized, contributing to the much-needed diversification of our arsenal against fungal pathogens.
References
- 1. Nikkomycin Z—Ready to Meet the Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitin Synthase Inhibitors as Antifungal Agents: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Efficacy of Anidulafungin and Caspofungin against Candida glabrata and Association with In Vitro Potency in the Presence of Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. incacare.live [incacare.live]
- 15. Efficacy of Micafungin Alone or in Combination against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Novel FKS mutations associated with echinocandin resistance in Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. jfda-online.com [jfda-online.com]
Comparative transcriptomics of fungi treated with Poacic acid versus other cell wall inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Poacic acid on fungi, juxtaposed with the impacts of other prominent cell wall inhibitors, including echinocandins (caspofungin, micafungungin, anidulafungin) and the chitin synthase inhibitor, nikkomycin Z. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers in mycology and antifungal drug development.
Executive Summary
This compound, a plant-derived stilbenoid, represents a novel antifungal agent that, like the echinocandins, targets the fungal cell wall. However, its mode of action is distinct. While echinocandins inhibit the β-1,3-glucan synthase enzyme complex, this compound appears to directly bind to β-1,3-glucan, leading to cell wall stress.[1][2] This fundamental difference in mechanism is reflected in their transcriptomic signatures. This compound triggers a transcriptional response orchestrated by the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways.[3] Although echinocandins also activate the CWI pathway, the overall transcriptional profiles elicited by this compound and caspofungin are notably different, suggesting divergent cellular responses to these two types of β-1,3-glucan targeting agents.[4][5] Information on the global transcriptomic effects of the chitin synthase inhibitor nikkomycin Z remains less comprehensive in publicly available literature.
Comparative Transcriptomic Responses
The following tables summarize the known transcriptomic responses of fungi to this compound and other cell wall inhibitors based on available literature. Due to the variability in experimental designs across different studies, a direct quantitative comparison is challenging. This summary focuses on key affected pathways and representative genes.
Table 1: Comparative Effects on Key Signaling Pathways and Cellular Processes
| Feature | This compound | Caspofungin | Micafungin | Anidulafungin | Nikkomycin Z |
| Primary Target | β-1,3-glucan (direct binding)[1][2] | β-1,3-glucan synthase[4][6] | β-1,3-glucan synthase[6][7] | β-1,3-glucan synthase[8][9] | Chitin synthase[10][11] |
| Key Activated Pathways | CWI, HOG[3] | CWI, Calcineurin[12] | CWI, Calcineurin-dependent and -independent stress responses[7] | CWI (presumed, as an echinocandin)[8] | - |
| Chitin Synthesis | Increased[13][14] | Upregulation of chitin synthase genes[12] | Upregulation of chitin synthase genes[7] | - | Inhibition of chitin synthesis[10][11] |
| Cell Wall Remodeling | Inhibition of glucan-elongating and chitin-glucan transglycosylase activities[3] | Upregulation of cell wall biogenesis genes[12] | Altered expression of genes for chitin synthesis and degradation[7] | - | - |
| Metal Homeostasis | Perturbation suggested[14] | - | - | - | - |
Table 2: Reported Differentially Expressed Genes in Saccharomyces cerevisiae and Candida albicans
| Inhibitor | Upregulated Genes (Representative) | Downregulated Genes (Representative) | Fungal Species |
| This compound | Genes related to CWI and HOG pathways[3] | - | Saccharomyces cerevisiae |
| Caspofungin | FKS2, CHS1, CHS3, CRG1, genes involved in cell wall organization and biogenesis[12] | Genes related to amino acid and ergosterol biosynthesis[12] | Candida albicans, Saccharomyces cerevisiae |
| Micafungin | CHS1, CHS2, CHS3, CHS8, UTR2, CRZ2[7] | CHT2, CHT3[7] | Candida albicans (biofilms) |
| Anidulafungin | - | - | - |
| Nikkomycin Z | - | - | - |
Experimental Protocols
The methodologies outlined below are representative of the experimental designs used in the cited transcriptomic studies.
General Transcriptomic Analysis Workflow
-
Fungal Strain and Culture Conditions: The fungal species of interest (e.g., Saccharomyces cerevisiae, Candida albicans) is cultured in appropriate liquid media (e.g., YPD, RPMI) to mid-logarithmic phase.
-
Inhibitor Treatment: The cell wall inhibitor is added to the culture at a pre-determined concentration (often at or near the MIC50 or MIC80). A control culture with the solvent (e.g., DMSO) is run in parallel.
-
Incubation and RNA Extraction: The cultures are incubated for a specific duration (e.g., 1-4 hours). Fungal cells are then harvested, and total RNA is extracted using standard protocols (e.g., hot phenol or commercial kits).
-
RNA Sequencing (RNA-Seq): The quality of the extracted RNA is assessed. Subsequently, mRNA is enriched, fragmented, and converted to a cDNA library. The library is then sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: The raw sequencing reads are quality-controlled and aligned to the reference genome of the fungal species. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the inhibitor-treated samples compared to the control. Gene ontology (GO) and pathway enrichment analyses are then used to functionally characterize the differentially expressed genes.
Specific Protocol for this compound Transcriptomics in S. cerevisiae
-
Fungal Strain: Saccharomyces cerevisiae BY4741.
-
Culture: Grown in YPD medium at 24°C to an A600 of 0.8-1.0, then refreshed and grown for another 2 hours.
-
Treatment: Treated with this compound at a concentration that inhibits growth by 70-80% compared to a DMSO control.
-
RNA-Seq: RNA is extracted, and libraries are prepared for Illumina sequencing.
-
Data Analysis: Reads are aligned to the S. cerevisiae S288C reference genome (R64-1-1). Differentially expressed genes are identified using tools like CLC Genomics Workbench.
Visualizations
Signaling Pathways Activated by Cell Wall Stress
Caption: Activation of CWI and HOG pathways by cell wall inhibitors.
Generalized Experimental Workflow for Fungal Transcriptomics
Caption: A typical workflow for a fungal transcriptomics experiment.
Logical Relationship of Inhibitor Mechanisms
Caption: Distinct mechanisms of action for different cell wall inhibitors.
References
- 1. Multiple Genes of Candida albicans Influencing Echinocandin Susceptibility in Caspofungin-Adapted Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative host transcriptome in response to pathogenic fungi identifies common and species-specific transcriptional antifungal host response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resilience in Resistance: The Role of Cell Wall Integrity in Multidrug-Resistant Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation of Chitin Synthases by Calcineurin Controls Paradoxical Growth of Aspergillus fumigatus in Response to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Nikkomycin Z supersensitivity of an echinocandin-resistant mutant of Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]
- 8. Transcriptomic changes in single yeast cells under various stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitivity of fungi to nikkomycin Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anidulafungin in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptomic meta-analysis to identify potential antifungal targets in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hinokitiol inhibits Aspergillus fumigatus by interfering with the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptomic insights into Candida albicans adaptation to an anaerobic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Poacic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Poacic acid, a plant-derived stilbenoid with antifungal properties. The following procedures are designed to ensure the safe execution of research and development activities involving this compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance for transport, its toxicological properties are not fully established. Therefore, standard laboratory precautions are essential to minimize exposure. The primary risks are associated with inhalation of dust particles and direct contact with the skin and eyes.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended PPE | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile gloves | Inspect for tears or holes before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | To prevent inhalation of dust or aerosols. |
II. Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
III. Detailed Experimental Protocols
1. Preparation and Weighing of Solid this compound:
-
Pre-Handling: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment: Don a laboratory coat, safety glasses with side shields, and nitrile gloves.
-
Workspace Preparation: All handling of solid this compound should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation risk.
-
Weighing: Use a tared weigh boat or paper to accurately weigh the desired amount of this compound. Handle with care to avoid generating dust.
2. Solution Preparation:
-
Solvent Selection: this compound is often dissolved in solvents such as DMSO.[1] Refer to your experimental protocol for the appropriate solvent.
-
Dissolution: In a fume hood, add the weighed this compound to the solvent in an appropriate container. Gently swirl or vortex to dissolve.
3. Spill Response:
-
Small Spills: For small spills of solid this compound, gently sweep the material into a labeled waste container. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: Clean the spill area with soap and water.
IV. Disposal Plan
Proper disposal of this compound and its associated waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation and Disposal Pathway
Caption: Waste segregation and disposal pathway for this compound.
Step-by-Step Disposal Procedure:
-
Segregation: Do not dispose of this compound down the drain. Segregate all waste containing this compound from general laboratory waste.
-
Solid Waste: Place unused or waste this compound solid in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.
-
Contaminated Materials: Dispose of gloves, weigh boats, and other contaminated disposable materials in a designated chemical waste container.
-
Disposal: All waste containing this compound should be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
